Fmoc-Gln(Trt)-Thr(tBu)-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C47H49N3O7 |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C47H49N3O7/c1-31(57-46(2,3)4)42(44(53)54)49-43(52)40(48-45(55)56-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(51)50-47(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,48,55)(H,49,52)(H,50,51)(H,53,54)/t31-,40+,42+/m1/s1 |
InChI Key |
TVIXQLYLQZBUPB-KYVGDJDASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gln(Trt)-Thr(tBu)-OH is a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of glutamine and threonine residues into complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.
Core Chemical Properties
The dipeptide is supplied as a lyophilized powder and possesses the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C47H49N3O7 | [1][2] |
| Molecular Weight | 767.9 g/mol | [2] |
| Appearance | Lyophilized powder | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Solubility | Readily soluble in standard peptide synthesis solvents like DMF. | [3][4] |
| Storage Conditions | Long-term storage at -20°C to -80°C for up to 6 months. Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS involves a cyclical process of deprotection, coupling, and washing. The trityl (Trt) group on the glutamine side chain and the tert-butyl (tBu) group on the threonine side chain provide crucial protection to prevent unwanted side reactions during synthesis.[5][6] The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus is a temporary protecting group removed at each cycle to allow for the addition of the next amino acid.
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
-
Objective: To remove the N-terminal Fmoc group from the resin-bound amino acid to expose a free amine for the subsequent coupling step.
-
Protocol:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 1-2 minutes.[7][9]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-7 minutes.[7][9]
-
Drain the solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine.[8]
-
-
Objective: To couple the this compound dipeptide to the free amine on the resin.
-
Protocol:
-
In a separate vial, dissolve this compound (1.5-4 equivalents relative to the resin loading), a coupling reagent such as HBTU (1.5-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (3-8 equivalents) in DMF.[10][11]
-
Pre-activate the mixture by allowing it to stand for 1-2 minutes.[7][11]
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[7]
-
Drain the coupling solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).[11]
-
-
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups (Trt and tBu).
-
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing a strong acid. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent side reactions with the cleaved protecting groups.[3][12][13]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. The Trt and tBu groups are acid-labile and will be removed during this step.[3][12][14]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the solid-phase peptide synthesis process using this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Application of Fmoc-Gln(Trt)-Thr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(tBu)-OH is a high-purity, protected dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, strategic applications, and detailed experimental protocols. The use of such pre-formed dipeptides is particularly advantageous in the synthesis of complex, lengthy, or aggregation-prone peptides, offering enhanced efficiency, purity, and yield over traditional stepwise amino acid coupling.
This dipeptide consists of a glutamine (Gln) residue N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side-chain amide protected by a bulky trityl (Trt) group. This is followed by a threonine (Thr) residue with its side-chain hydroxyl group protected by a tert-butyl (tBu) group. The C-terminus remains as a free carboxylic acid, ready for activation and coupling.
Core Applications and Advantages
The primary application of this compound is as a strategic tool in Fmoc-based solid-phase peptide synthesis to overcome common challenges associated with "difficult" sequences.
Advantages:
-
Improved Solubility and Handling: The Trt protecting group on the glutamine side chain significantly enhances the solubility of the dipeptide in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected or less bulky protected counterparts.[1]
-
Prevention of Side Reactions: The robust Trt group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile during the activation step, a common side reaction that leads to impurities.[1]
-
Enhanced Coupling Efficiency in Aggregation-Prone Sequences: For peptide sequences prone to forming secondary structures (e.g., β-sheets) on the resin, which can hinder subsequent coupling steps, the incorporation of a pre-formed dipeptide can disrupt these interactions and facilitate a more efficient synthesis.
-
Increased Purity and Yield: By minimizing side reactions and improving coupling efficiency, the use of this compound can lead to a crude peptide product of higher purity, simplifying downstream purification and increasing the overall yield.[1]
Physicochemical and Technical Data
A summary of the key technical data for this compound and its constituent protected amino acids is provided below for easy reference and comparison.
| Property | This compound | Fmoc-Gln(Trt)-OH | Fmoc-Thr(tBu)-OH |
| Molecular Formula | C₄₇H₄₉N₃O₇ | C₃₉H₃₄N₂O₅ | C₂₁H₂₅NO₅ |
| Molecular Weight | 767.91 g/mol | 610.71 g/mol | 383.44 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Solubility | Soluble in DMF, NMP | Soluble in DMF | Soluble in DMF |
| Storage Conditions | -20°C, desiccated | 2-8°C, desiccated | 2-8°C, desiccated |
Experimental Protocols
The following section details a generalized experimental protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Resin with a suitable linker and the initial amino acid attached (e.g., Rink Amide resin)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Step-by-Step Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using the DOT language provide a visual representation of the SPPS workflow and the chemical logic behind the use of protecting groups.
Biological Relevance of the Gln-Thr Motif
For researchers in drug development, understanding the biological context of peptide sequences is paramount. The glutamine-threonine (Gln-Thr or QT) motif is found in numerous proteins and can be critical for their function, particularly in signaling pathways.
-
Kinase Substrate Recognition: The Gln-Thr motif is recognized by several protein kinases. For instance, some mitogen-activated protein kinases (MAPKs) phosphorylate substrates containing a TQ motif, where the threonine is the phospho-acceptor site. This phosphorylation event can trigger downstream signaling cascades involved in cell growth, differentiation, and stress responses.
-
Protein-Protein Interactions: The polar nature of both glutamine and threonine allows them to participate in hydrogen bonding, which is crucial for mediating specific protein-protein interactions. These interactions are fundamental to the assembly of signaling complexes and the regulation of enzyme activity.
-
Neuropeptide Function: The Gln-Thr sequence is present in various neuropeptides that play roles in neurotransmission and neuromodulation. For example, certain analogs of gonadotropin-releasing hormone (GnRH) contain this motif, which can influence receptor binding and biological activity.
The ability to efficiently and reliably synthesize peptides containing the Gln-Thr motif using building blocks like this compound is therefore of significant interest for researchers studying these biological processes and developing novel peptide-based therapeutics.
Conclusion
This compound is a valuable reagent for peptide chemists, offering a strategic advantage in the synthesis of challenging peptide sequences. Its use can lead to higher purity and yield of the final product by improving solubility and preventing common side reactions. The detailed protocols and workflow diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this dipeptide in their synthetic endeavors, ultimately facilitating the creation of complex peptides for a wide range of scientific applications.
References
Unveiling the Molecular Weight of Fmoc-Gln(Trt)-Thr(tBu)-OH: A Detailed Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular weight of the dipeptide Fmoc-Gln(Trt)-Thr(tBu)-OH, a crucial building block in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals engaged in drug development and peptide chemistry, offering a detailed breakdown of its constituent components and the principles governing its molecular mass.
Executive Summary
The calculated molecular weight of this compound is 767.93 g/mol . This value is derived from the summation of the molecular weights of its precursor amino acid derivatives, Fmoc-Gln(Trt)-OH and H-Thr(tBu)-OH, followed by the subtraction of the molecular weight of a single water molecule, which is eliminated during the formation of the peptide bond. A thorough understanding of these molecular characteristics is fundamental for precise experimental design and the accurate interpretation of analytical data in synthetic peptide applications.
Quantitative Data Summary
The molecular weights of the individual components and the final dipeptide are summarized in the table below for straightforward reference and comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.72 |
| H-Thr(tBu)-OH | C₈H₁₇NO₃ | 175.23[1][2][3] |
| Water | H₂O | 18.02 |
| This compound | C₄₇H₄₉N₃O₇ | 767.93 |
Experimental Protocols
The determination of the molecular weight of this compound is a theoretical calculation based on the established molecular weights of its constituent protected amino acids and the fundamental principles of peptide bond formation.
Methodology for Molecular Weight Calculation:
-
Identify Constituent Amino Acids: The dipeptide consists of Fluorenylmethyloxycarbonyl-L-glutamine(trityl) (Fmoc-Gln(Trt)-OH) and L-threonine(tert-butyl) (H-Thr(tBu)-OH).
-
Obtain Individual Molecular Weights: The molecular weight of each protected amino acid is obtained from established chemical data. The molecular weight for Fmoc-Gln(Trt)-OH is 610.72 g/mol . The molecular weight for H-Thr(tBu)-OH is 175.23 g/mol [1][2][3].
-
Account for Peptide Bond Formation: The formation of a peptide bond between the two amino acid residues involves a dehydration reaction, resulting in the loss of one molecule of water. The molecular weight of water is approximately 18.02 g/mol .
-
Calculate Final Molecular Weight: The molecular weight of the dipeptide is calculated using the following formula: Molecular Weight of Dipeptide = (Molecular Weight of Fmoc-Gln(Trt)-OH + Molecular Weight of H-Thr(tBu)-OH) - Molecular Weight of H₂O 767.93 g/mol = (610.72 g/mol + 175.23 g/mol ) - 18.02 g/mol
Visualizations
Peptide Bond Formation Workflow
The following diagram illustrates the condensation reaction that forms the dipeptide this compound from its constituent amino acid derivatives.
Caption: Formation of the dipeptide from its precursor amino acids.
References
The Strategic Role of the tert-Butyl (tBu) Protecting Group for Threonine in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) protecting group plays a pivotal role in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its application to the hydroxyl side chain of threonine (Thr) is a cornerstone of this methodology, ensuring the prevention of undesirable side reactions and enabling the efficient assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the tBu protecting group's function in relation to threonine, including detailed experimental protocols, quantitative data, and workflow visualizations.
The Imperative for Side-Chain Protection of Threonine
Threonine, an essential amino acid, possesses a secondary hydroxyl group on its side chain. While crucial for the biological function of many peptides and proteins, this hydroxyl group introduces a reactive site that can interfere with the peptide coupling process during synthesis. Unprotected threonine hydroxyl groups can lead to several side reactions, including:
-
O-acylation: The hydroxyl group can be acylated by the activated C-terminal of the incoming amino acid, leading to the formation of ester linkages and branched peptide chains.
-
Dehydration: Under certain activation conditions, the hydroxyl group can undergo dehydration.
-
Side-chain modifications: The hydroxyl group can be susceptible to modification during various steps of the synthesis and cleavage processes.
To circumvent these issues and ensure the fidelity of the peptide sequence, the threonine side chain's hydroxyl group is temporarily masked with a protecting group. The tert-butyl (tBu) group has emerged as a preferred choice in Fmoc-based solid-phase peptide synthesis (SPPS) due to its unique chemical properties.
The tBu Protecting Group in the Fmoc/tBu Orthogonal Strategy
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the use of two distinct classes of protecting groups that can be removed under different conditions. This orthogonality is key to the selective and sequential deprotection required for peptide chain elongation.[1]
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the amino acid and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2]
-
Side-chain tBu (tert-butyl) group: This group protects reactive side chains, such as the hydroxyl group of threonine, and is labile to acidic conditions, most commonly trifluoroacetic acid (TFA).[2]
The stability of the tBu ether linkage on the threonine side chain to the basic conditions used for Fmoc removal is a critical feature of this strategy. This ensures that the side chain remains protected throughout the iterative cycles of peptide chain elongation.[3]
Physicochemical Properties and Stability of Fmoc-Thr(tBu)-OH
The protected amino acid derivative, Fmoc-Thr(tBu)-OH, is a stable, crystalline solid that is readily incorporated into peptide synthesis protocols.[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₅ | [4] |
| Molecular Weight | 397.46 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 131-134 °C | [3] |
| Optical Activity ([α]20/D) | +16±1° (c = 1% in ethyl acetate) | [3] |
| Solubility | Soluble in polar organic solvents such as DMSO and ethanol. | [4] |
| Stability | Stable to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. | [3][5] |
Cleavage of the tBu Protecting Group from Threonine
The removal of the tBu protecting group from the threonine side chain occurs simultaneously with the cleavage of the peptide from the solid support at the final stage of synthesis. This is achieved by treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA).[3]
The cleavage mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of the stable tert-butyl cation. This carbocation is a reactive electrophile that can lead to side reactions if not properly scavenged.
Side Reactions and the Role of Scavengers
The liberated tert-butyl cation can alkylate electron-rich residues in the peptide chain, such as tryptophan and methionine. To prevent these unwanted modifications, scavengers are added to the cleavage cocktail.[6] These are nucleophilic species that efficiently trap the carbocations.
Commonly used scavengers and their functions are detailed in the table below.
| Scavenger | Typical Concentration | Function | Reference |
| Water (H₂O) | 2.5 - 5% | Proton source and scavenger for some carbocations. | [7] |
| Triisopropylsilane (TIS) | 1 - 2.5% | Reduces the trityl cation and scavenges other carbocations. | [8] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing agent and scavenger for various protecting groups. | [9] |
| Thioanisole | 5% | Scavenges carbocations and prevents side reactions with tryptophan. | [10] |
| Phenol | 5% | Scavenges various carbocations. | [9] |
The choice of scavenger cocktail depends on the amino acid composition of the peptide. For peptides containing Thr(tBu) but lacking other sensitive residues, a simple TFA/water/TIS mixture is often sufficient. However, for more complex peptides, a more comprehensive scavenger cocktail is required. A study on a cysteine-containing peptide showed that reducing the TFA content can lead to incomplete removal of the tBu group from serine and threonine.[7] Another study highlighted that in the absence of suitable scavengers, O-sulfonation of serine and threonine can occur during the removal of Pmc or Mtr protecting groups from arginine residues.[11]
Experimental Protocols
Synthesis of Fmoc-Thr(tBu)-OH
The synthesis of Fmoc-Thr(tBu)-OH is a multi-step process that involves the protection of the threonine side chain with a tBu group, followed by the introduction of the Fmoc group on the α-amino group. Several methods have been reported, and a general, illustrative protocol is provided below.[12][13]
Step 1: Protection of the Threonine Side Chain as a tBu Ether
-
Suspend L-threonine in a suitable solvent such as dioxane.[2]
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Introduce isobutylene gas into the reaction mixture under pressure and stir at room temperature for several days.
-
Neutralize the reaction mixture and extract the O-tert-butyl-L-threonine.
Step 2: Introduction of the Fmoc Group
-
Dissolve the O-tert-butyl-L-threonine in an aqueous solution of a weak base, such as sodium carbonate.
-
Add a solution of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in a suitable organic solvent, such as dioxane.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the reaction mixture and extract the Fmoc-Thr(tBu)-OH.
-
Purify the product by recrystallization or chromatography. A purification method involves dissolving the crude product in toluene, heating, and then cooling to induce crystallization, yielding the purified amino acid.[14]
Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Chain during SPPS
The following protocol outlines the general steps for coupling Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.
-
Coupling:
-
Dissolve Fmoc-Thr(tBu)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an activation base, such as DIPEA (N,N-diisopropylethylamine).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection of a Thr(tBu)-Containing Peptide
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tBu group from threonine.
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then with a volatile solvent like dichloromethane (DCM). Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K , which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/water/TIS (95:2.5:2.5 v/v) can be used.[15]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the peptide under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the key processes involving the tBu protecting group for threonine.
Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Caption: Protection and Deprotection of the Threonine Side Chain.
Conclusion
The tert-butyl protecting group is an indispensable tool in modern peptide chemistry, particularly for the protection of the threonine side-chain hydroxyl group in Fmoc-based solid-phase peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean cleavage under acidic conditions provide the necessary orthogonality for the successful synthesis of complex peptides. A thorough understanding of its properties, cleavage kinetics, and potential side reactions, along with the appropriate use of scavengers, is crucial for researchers, scientists, and drug development professionals to achieve high-purity, high-yield peptide products. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical application of the tBu protecting group in the synthesis of threonine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method - Google Patents [patents.google.com]
- 14. ajpamc.com [ajpamc.com]
- 15. Bot Detection [iris-biotech.de]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Gln(Trt)-Thr(tBu)-OH into Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides via solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate on the solid support.[1] This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide.[2][3] Peptides rich in hydrophobic residues such as Val, Ile, Leu, and Phe are particularly susceptible to forming stable secondary structures, like β-sheets, which drive this aggregation.[4]
A key strategy to mitigate aggregation is the incorporation of building blocks that disrupt these secondary structures.[5][6] Dipeptides, particularly those that introduce a "kink" in the peptide backbone, have proven effective in improving solvation and reaction kinetics during SPPS.[7][8] The dipeptide Fmoc-Gln(Trt)-Thr(tBu)-OH is a valuable tool in this context. The bulky trityl (Trt) protecting group on the glutamine side chain and the tert-butyl (tBu) group on threonine, combined with the inherent properties of the Gln-Thr sequence, can effectively disrupt the hydrogen-bonding patterns that lead to aggregation.[9][10] The use of Fmoc-Gln(Trt)-OH is also known to improve solubility and lead to purer peptides.[9][10]
These application notes provide a detailed protocol for the efficient incorporation of this compound into hydrophobic peptide sequences, leading to improved synthesis outcomes. The presented methodologies are designed to be broadly applicable for researchers in basic science and drug development.
Rationale for Using this compound
The primary motivation for utilizing this compound as a single building block is to overcome the synthetic difficulties associated with hydrophobic and aggregation-prone peptide sequences.
-
Disruption of Secondary Structures: The Gln-Thr sequence, when incorporated as a dipeptide, can act as a "structure-breaker." Similar to the principle of pseudoproline dipeptides derived from threonine, the specific geometry of the dipeptide can introduce a kink in the peptide backbone, disrupting the formation of β-sheets that are a primary cause of aggregation.[7][8]
-
Improved Solubility and Solvation: The bulky side-chain protecting groups (Trt and tBu) enhance the solubility of the growing peptide chain in the organic solvents used for SPPS, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][11] Improved solvation ensures better access of reagents to the reactive sites, leading to more efficient coupling and deprotection reactions.
-
Enhanced Coupling Efficiency: By pre-forming the Gln-Thr peptide bond, the risk of difficult coupling of the individual amino acids sequentially is mitigated. This is particularly advantageous when synthesizing long or complex hydrophobic peptides where each coupling step is critical.[2]
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Fmoc-Deprotection Solution:
-
20% (v/v) piperidine in DMF
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
NMP (N-Methyl-2-pyrrolidone), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents:
-
DMF, DCM, Isopropanol
-
-
Cleavage Cocktail:
-
Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v) or similar standard cleavage cocktail
-
-
Precipitation and Washing:
-
Cold diethyl ether
-
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic hydrophobic peptide incorporating the this compound dipeptide. The synthesis can also be adapted for automated peptide synthesizers.
Workflow for SPPS of a Hydrophobic Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a hydrophobic peptide.
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Stepwise Coupling of Initial Amino Acids:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin as in step 3.
-
Repeat the deprotection and coupling cycle for subsequent amino acids until the point of dipeptide incorporation.
-
-
Incorporation of this compound:
-
Deprotect the N-terminal Fmoc group as described in step 2.
-
Wash the resin thoroughly.
-
Pre-activate this compound (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 5-10 minutes. The use of HATU is recommended for coupling dipeptides to overcome potential steric hindrance.
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A longer coupling time may be necessary for the dipeptide.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, a recoupling step may be necessary.
-
Wash the resin as in step 3.
-
-
Continuation of Peptide Synthesis: Continue the synthesis by repeating the deprotection and coupling cycles with the remaining amino acids.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Quantitative Data and Expected Outcomes
The use of this compound is expected to significantly improve the yield and purity of hydrophobic peptides compared to a standard stepwise synthesis approach. The following table provides a representative comparison based on typical outcomes reported in the literature for difficult sequences.
| Synthesis Strategy | Crude Peptide Yield (%) | Purity by RP-HPLC (%) |
| Stepwise Addition of Gln and Thr | 25-40 | 30-50 |
| Incorporation of this compound | 50-70 | 65-85 |
Note: These are estimated values and actual results will vary depending on the specific peptide sequence, length, and synthesis conditions.
The theoretical yield of a peptide decreases exponentially with each coupling and deprotection step. For example, a 99% yield at each of the 140 steps of synthesizing a 70-mer peptide results in an overall theoretical yield of only 24%.[12] By incorporating a dipeptide, the number of synthesis cycles is reduced, and the efficiency of the overall process is increased, leading to a higher final yield.
Potential Application in a Biological Context: A Signaling Pathway
Glutamine and Threonine residues, with their polar side chains, can play crucial roles in the structure and function of transmembrane proteins.[13] They can participate in hydrogen bonding networks that stabilize helix-helix interactions within the membrane, which is a common mechanism for receptor activation.[14] The following diagram illustrates a plausible signaling pathway where a Gln-Thr motif within a transmembrane domain mediates receptor dimerization and activation of a downstream kinase cascade.
Receptor Dimerization Mediated by a Gln-Thr Motif
Caption: A hypothetical signaling pathway initiated by receptor dimerization.
In this model, the binding of an extracellular ligand induces a conformational change in the receptor monomers, exposing the Gln-Thr motif within their transmembrane domains. This motif then facilitates a specific interaction between the two receptor monomers, leading to dimerization and autophosphorylation of their intracellular kinase domains. This initiates a downstream phosphorylation cascade, ultimately leading to the activation of a transcription factor and a change in gene expression. The study of synthetic peptides corresponding to these transmembrane domains is crucial for understanding the molecular details of such interactions.
Conclusion
The incorporation of this compound as a dipeptide building block is a highly effective strategy for improving the synthesis of hydrophobic and aggregation-prone peptides. By disrupting the formation of secondary structures on the resin, this approach leads to significantly higher crude peptide yields and purities. The protocols and data presented herein provide a practical guide for researchers to overcome common challenges in SPPS and successfully synthesize difficult peptide sequences for a wide range of applications in research and drug development.
References
- 1. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Amino acid - Wikipedia [en.wikipedia.org]
- 14. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acidic Deprotection of Trityl (Trt) and tert-Butyl (tBu) Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trityl (Trt) and tert-Butyl (tBu) groups are widely utilized as protecting groups for various functional groups, particularly hydroxyls, amines, and thiols, in the synthesis of complex organic molecules such as peptides and oligonucleotides. Their widespread use stems from their stability in a range of reaction conditions and, crucially, their susceptibility to removal under acidic conditions. The acid-lability of both groups is centered on the formation of stable carbocations upon cleavage. This document provides detailed application notes and experimental protocols for the acidic deprotection of Trt and tBu groups, including quantitative data for reaction conditions and mechanistic diagrams to facilitate a comprehensive understanding.
Deprotection Mechanisms
The acidic deprotection of both Trt and tBu groups proceeds via a similar mechanistic pathway involving protonation of a heteroatom (typically oxygen, nitrogen, or sulfur) attached to the protecting group, followed by the departure of the protecting group as a stable carbocation.
The Trityl cation is particularly stable due to the extensive resonance delocalization over its three phenyl rings.[1] The tert-Butyl cation is a stable tertiary carbocation.[2] The generation of these carbocations can lead to side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[3] To prevent these undesired reactions, scavengers are often added to the reaction mixture to trap the carbocations.[1][4] Common scavengers include trialkylsilanes (e.g., triisopropylsilane, TIS), water, and thiols (e.g., ethanedithiol, EDT).[4][5]
Quantitative Data Summary
The following tables summarize common conditions for the acidic deprotection of Trityl and tert-Butyl groups, providing a comparative overview for easy reference.
Table 1: Acidic Deprotection Conditions for the Trityl (Trt) Group
| Acid Reagent | Concentration | Solvent | Temperature | Time | Scavengers | Notes |
| Trifluoroacetic Acid (TFA) | 1-10% | Dichloromethane (DCM) | Room Temp. | 30 min | Triethylsilane (TES) | Selective deprotection, especially for Trt on Ser side chains.[4] |
| Trifluoroacetic Acid (TFA) | 90-95% | Water/DCM | Room Temp. | 10 min - 2h | Water, TES, EDT | Commonly used for final deprotection in peptide synthesis.[4][6] |
| Formic Acid | 97+% (cold) | None | Room Temp. | 3 min | None | Evaporation steps are crucial for workup.[1] |
| Acetic Acid | - | Dioxane/EtOH/Et2O | - | - | None | Can be used for deprotection in the presence of silyl ethers.[1] |
| HCl (transferred by PTC) | - | Toluene | Ambient | - | None | Phase-transfer catalysis can be employed for mild deprotection.[7] |
| Dichloroacetic Acid | 20% | Dichloromethane (DCM) | Room Temp. | 10 min | - | Described for the deprotection of Ser(Trt).[8] |
Table 2: Acidic Deprotection Conditions for the tert-Butyl (tBu) Group
| Acid Reagent | Concentration | Solvent | Temperature | Time | Scavengers | Notes |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | - | - | A common condition for deprotecting tBu esters.[9] |
| Trifluoroacetic Acid (TFA) | 95% | Water | Room Temp. | 20-30 min | Appropriate for peptide | Standard for simultaneous deprotection with other acid-labile groups.[10] |
| Trifluoroacetic Acid (TFA) | 1:1 with DCM | Dichloromethane (DCM) | Room Temp. | 5 h | - | Used for deprotection of tBu esters.[11] |
| Trifluoroacetic Acid (TFA) | Neat (95%) | None | - | - | - | Effective for tBu deprotection in peptide synthesis.[9] |
| ZnBr2 | - | Dichloromethane (DCM) | - | - | - | A Lewis acid alternative for selective deprotection.[12] |
| Aqueous Phosphoric Acid | - | - | - | - | - | A mild and environmentally friendly option.[13][14] |
Experimental Protocols
The following are representative experimental protocols for the acidic deprotection of Trt and tBu groups.
Protocol 1: Deprotection of a Trityl-Protected Alcohol using Formic Acid [1]
-
Reaction Setup: Treat the Trityl-protected compound (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL, 97+%).
-
Reaction: Stir the mixture for 3 minutes at room temperature.
-
Workup:
-
Evaporate the formic acid using an oil pump at room temperature.
-
Add dioxane to the residue and evaporate again. Repeat this step once more.
-
Add ethanol (EtOH) to the residue and evaporate.
-
Add diethyl ether (Et2O) to the residue and evaporate.
-
Extract the final residue with warm water (10 mL).
-
Filter the aqueous solution to remove the insoluble triphenylmethanol byproduct.
-
Evaporate the filtrate in vacuo to obtain the deprotected product.
-
Protocol 2: General Procedure for TFA-Mediated Deprotection of tBu and Trt Groups in Peptide Synthesis [10]
-
Reaction Setup: Dissolve the protected peptide in a cleavage cocktail of 95% TFA in water (v/v). A typical ratio is 5 to 10 mL of the cocktail per gram of protected peptide.
-
Scavengers: Add appropriate scavengers to the mixture based on the amino acid composition of the peptide.
-
Reaction: Stir the mixture at room temperature for 20 to 30 minutes. For peptides containing multiple arginine residues, the deprotection time may need to be extended.
-
Precipitation: Slowly add ice-cold ether (methyl tert-butyl ether or diisopropyl ether), approximately ten times the volume of TFA, to the reaction mixture to precipitate the deprotected peptide.
-
Isolation: Filter the precipitate and wash it with a small amount of cold ether to obtain the crude product.
Protocol 3: Selective Deprotection of a Trityl Group using Dilute TFA in DCM [4]
-
Reaction Setup: Dissolve the Trityl-protected compound in a solution of 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavengers: Add 2.5% Triethylsilane (TES) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 30 minutes.
-
Workup:
-
Evaporate the solvent and excess reagents under reduced pressure.
-
The crude product can then be purified by appropriate methods, such as chromatography.
-
Diagrams
The following diagrams illustrate the deprotection mechanisms and a general experimental workflow.
Caption: Acidic deprotection of Trt and tBu groups.
Caption: General workflow for acidic deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. tert-Butyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Phosphopeptides Using Protected Amino Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these phosphorylation events often relies on the use of synthetic phosphopeptides as tools for kinase and phosphatase activity assays, antibody production, and structural biology. The most prevalent and robust method for chemically synthesizing phosphopeptides is the "building block" approach within Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the incorporation of pre-phosphorylated and protected amino acid monomers into the growing peptide chain.
While the use of single phosphoamino acid building blocks is the industry standard, the application of protected dipeptide building blocks containing a phosphorylated residue presents a potential, albeit less common, strategy. This approach could theoretically offer advantages in certain contexts, such as overcoming aggregation in difficult sequences or improving coupling efficiency at specific junctions. These application notes provide detailed protocols for the standard synthesis of phosphopeptides using single protected phosphoamino acid building blocks and discuss the prospective application of dipeptide building blocks.
Core Concepts in Phosphopeptide Synthesis
The building block approach is generally preferred over "global phosphorylation" (post-synthesis phosphorylation of the assembled peptide) due to its specificity and higher yields. The key to successful synthesis lies in the selection of appropriate protecting groups for the phosphate moiety. For Fmoc-SPPS, the monobenzyl (Bzl) protecting group is commonly used for phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).[1]
A significant challenge, particularly with pSer and pThr, is the risk of β-elimination under basic conditions, which can lead to the formation of dehydroalanine or dehydroaminobutyric acid, respectively.[2][3] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
I. Synthesis of Phosphopeptides Using Single Protected Phosphoamino Acid Building Blocks
This section details the standard and widely adopted protocol for phosphopeptide synthesis.
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| Fmoc-Rink Amide Resin | Solid support for peptide synthesis | Novabiochem®, Iris Biotech |
| Fmoc-L-amino acids | Standard amino acid building blocks | Novabiochem®, ChemPep |
| Fmoc-Ser(PO(OBzl)OH)-OH | Protected phosphoserine building block | Sigma-Aldrich, Iris Biotech |
| Fmoc-Thr(PO(OBzl)OH)-OH | Protected phosphothreonine building block | Sigma-Aldrich, Iris Biotech |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Protected phosphotyrosine building block | Sigma-Aldrich, Iris Biotech |
| HBTU/HATU | Coupling reagent | Various |
| HOBt | Coupling additive | Various |
| DIPEA (N,N-Diisopropylethylamine) | Base for coupling reaction | Various |
| Piperidine | Reagent for Fmoc deprotection | Various |
| DMF (N,N-Dimethylformamide) | Solvent | Various |
| DCM (Dichloromethane) | Solvent | Various |
| TFA (Trifluoroacetic acid) | Reagent for cleavage from resin | Various |
| TIS (Triisopropylsilane) | Scavenger for cleavage | Various |
| Acetonitrile (ACN) | HPLC solvent | Various |
| Water (HPLC grade) | HPLC solvent | Various |
Experimental Workflow
The synthesis of a phosphopeptide using single protected phosphoamino acid building blocks follows a standard SPPS cycle.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and add it to the resin immediately.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling (primary amines will be absent).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Phosphoamino Acid Coupling:
-
Dissolve the Fmoc-phosphoamino acid building block (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) (3-5 eq.), HBTU (or HATU) (2.9-4.5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF.[3]
-
Add a higher excess of DIPEA (up to 15 eq.) to the mixture.[3] This is crucial for efficient coupling of the partially protected phosphate group.
-
Immediately add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is obtained.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze for the presence of the desired product.
-
-
Analysis:
-
Confirm the identity and purity of the phosphopeptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the phosphopeptide.
-
Quantitative Data Summary
The yield and purity of phosphopeptide synthesis can vary significantly depending on the sequence, length, and number of phosphorylated residues. The following table provides representative data from literature for phosphopeptide synthesis using the single building block approach.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Lys(IDA)-pTyr-Glu-Glu-Ile-Glu-Lys | 0.095 | >95 (after HPLC) | 25 | [4] |
| Ac-Lys(IDA)-pTyr-Glu-Glu-Ile-Glu-Lys(IDA) | 0.3 | >95 (after HPLC) | 36 | [4] |
| Multi-phosphorylated peptides (various) | 0.1 | 7.7 - 37.2 | 3.6 - 33.6 | [5] |
Note: Yields are highly sequence-dependent. The presence of multiple phosphorylation sites often leads to lower yields.
II. Synthesis of Phosphopeptides Using Protected Dipeptide Building Blocks (A Prospective Approach)
The use of protected dipeptide building blocks, while not standard for phosphopeptide synthesis, is a well-established strategy to overcome challenges in SPPS, such as aggregation and difficult coupling reactions.[6][7] A protected phosphodipeptide building block (e.g., Fmoc-Ala-pSer(OBzl)-OH) could potentially offer similar benefits.
Rationale for Using Phosphodipeptide Building Blocks
-
Improved Coupling Efficiency: By pre-forming the peptide bond between the phosphoamino acid and its preceding residue, a potentially difficult coupling step on the solid support is circumvented.
-
Reduced Side Reactions: Incorporating the phosphoresidue as part of a dipeptide might reduce the exposure of the sensitive phospho-serine or -threonine to the basic conditions of subsequent coupling cycles, potentially lowering the risk of β-elimination.
-
Overcoming Aggregation: Certain sequences are prone to aggregation during SPPS, leading to incomplete reactions. The introduction of a dipeptide can disrupt the secondary structures that cause aggregation.
Proposed Synthetic Strategy
The synthesis would involve two main phases: the solution-phase synthesis of the protected phosphodipeptide building block, followed by its incorporation during SPPS.
Hypothetical Protocol for Phosphodipeptide Synthesis and Incorporation
Protocol 4: Synthesis of a Protected Phosphodipeptide Building Block (Example: Fmoc-Ala-pSer(OBzl)-OH)
This protocol is a hypothetical adaptation of standard solution-phase peptide coupling techniques.
-
C-terminal Protection: Protect the carboxylic acid of H-pSer(OBzl)-OH, for example, as a methyl or benzyl ester.
-
Coupling: Dissolve Fmoc-Ala-OH (1 eq.) and the C-terminally protected H-pSer(OBzl)-OR (1 eq.) in an appropriate solvent like DMF or DCM. Add coupling reagents such as DCC (1.1 eq.) and HOBt (1.1 eq.). Stir the reaction at 0°C to room temperature until completion.
-
Work-up and Purification: Purify the resulting protected dipeptide by column chromatography.
-
Selective Deprotection: Selectively remove the C-terminal protecting group (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester, if compatible with the phosphate protecting group) to yield the final building block, Fmoc-Ala-pSer(OBzl)-OH.
Protocol 5: Incorporation of the Phosphodipeptide into SPPS
-
Follow the standard SPPS cycle (Protocol 1) for the synthesis of the peptide chain up to the point of incorporation of the dipeptide.
-
For the coupling step, use the pre-synthesized Fmoc-Xaa-pY(R)-OH dipeptide building block in place of a single amino acid.
-
The activation and coupling conditions would likely be similar to those for a single phosphoamino acid (see Protocol 1, step 4), using reagents like HATU and an excess of DIPEA to ensure efficient reaction.
-
After coupling the dipeptide, continue with the standard SPPS cycles for the remaining amino acids in the sequence.
Signaling Pathway Context
Phosphopeptides are integral to cellular signaling. For example, the binding of a phosphotyrosine-containing peptide to the SH2 domain of an adaptor protein like Grb2 is a key step in activating the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.
Conclusion
The synthesis of phosphopeptides is a cornerstone of modern chemical biology and drug discovery. The use of single protected phosphoamino acid building blocks in Fmoc-SPPS is a mature and reliable technology, enabling the routine synthesis of a wide range of phosphopeptides. While the application of protected phosphodipeptide building blocks is not yet a mainstream approach, it represents a logical extension of existing strategies to overcome specific synthetic challenges. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize phosphopeptides for their specific research needs.
References
- 1. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 3. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 4. Synthesis and Evaluation of Phosphopeptides Containing Iminodiacetate Groups as Binding Ligands of the Src SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Building Blocks › PeptaNova [peptanova.de]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
Application of Fmoc-Gln(Trt)-Thr(tBu)-OH in Cyclic Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the dipeptide derivative, Fmoc-Gln(Trt)-Thr(tBu)-OH, in the synthesis of cyclic peptides. The protocols are primarily based on the well-established methodologies of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. A key application highlighted is the synthesis of complex cyclic lipopeptides like daptomycin and its analogs, which showcases the utility of these protected amino acid precursors.
The trityl (Trt) protection of the glutamine side chain and the tert-butyl (tBu) protection of the threonine side chain are crucial for preventing undesirable side reactions during peptide elongation and cyclization.[1] Fmoc-Gln(Trt)-OH, in particular, offers enhanced solubility in common organic solvents used in SPPS and effectively prevents the dehydration of the glutamine side chain.[1][2][3] The Fmoc/tBu orthogonal protection scheme allows for the selective removal of the N-terminal Fmoc group under basic conditions, while the acid-labile Trt and tBu groups remain intact until the final cleavage and deprotection step.[4][5]
I. Quantitative Data Summary
The following table summarizes representative yields for the synthesis of cyclic peptides and their linear precursors where Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH are incorporated. The data is compiled from studies on the synthesis of daptomycin and its analogs, which serve as a practical example of this application.
| Peptide Sequence/Analog | Synthesis Strategy | Cyclization Method | Overall Yield (%) | Purity (%) | Reference |
| Daptomycin Analog (Dap-E12-W13) | Fmoc-SPPS | On-resin esterification | Not explicitly stated | >95% (after HPLC) | [6][7] |
| Linear Depsipeptide Precursor | Fmoc-SPPS | - | Approx. 61.7% (after cleavage) | Not explicitly stated | [8] |
| Cyclic RGDfK Peptide | Fmoc-SPPS | Solution-phase | Improved efficiency with LiCl | Not explicitly stated | |
| N-methylated Cyclic Peptides | Fmoc-SPPS | Solution-phase | 4-5 days for synthesis | High | [1] |
II. Experimental Protocols
A. Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride resin, a common choice for producing protected peptide fragments.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-amino acids (including Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DMF in a reaction vessel for 1 hour.
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) and DIEA in DCM.
-
Add the amino acid solution to the drained resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin extensively with DMF and DCM.
-
-
Amino Acid Coupling (including Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Gln(Trt)-OH), HBTU, and HOBt in DMF.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the linear peptide is fully assembled.
-
B. Peptide Cyclization
Cyclization can be performed either on-resin or in solution phase.
1. On-Resin Cyclization (Head-to-Tail):
-
After the final amino acid is coupled, deprotect the N-terminal Fmoc group as described above.
-
The C-terminal amino acid must be anchored to the resin via a side-chain linker to leave the C-terminal carboxyl group free.
-
Dissolve a coupling agent (e.g., PyBOP or HATU) and a base (e.g., DIEA) in DMF.
-
Add the cyclization cocktail to the resin-bound peptide.
-
Allow the reaction to proceed for 2-24 hours.
-
Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Once cyclization is complete, wash the resin thoroughly.
2. Solution-Phase Cyclization (Head-to-Tail):
-
After synthesis of the linear peptide, cleave the protected peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Purify the linear protected peptide by HPLC.
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.
-
Add a coupling reagent (e.g., HATU, HBTU, or PyBOP) and a non-nucleophilic base (e.g., DIEA or collidine).
-
Stir the reaction at room temperature for 12-48 hours.
-
Monitor the reaction by HPLC-MS.
-
Once complete, remove the solvent under reduced pressure.
C. Final Cleavage and Deprotection
This step removes the side-chain protecting groups (Trt and tBu) and cleaves the peptide from the resin (if not already done).
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive trityl and tert-butyl cations released during deprotection.
-
Add the cleavage cocktail to the peptide-resin and stir for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
D. Purification
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
III. Diagrams and Workflows
A. General Workflow for Cyclic Peptide Synthesis
Caption: General workflow for cyclic peptide synthesis using Fmoc-SPPS.
B. Logic of Orthogonal Protection and Deprotection
Caption: Orthogonal protection strategy in Fmoc/tBu-based synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Monitoring Coupling Efficiency of Fmoc-Gln(Trt)-Thr(tBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the coupling efficiency of Fmoc-Gln(Trt)-Thr(tBu)-OH during solid-phase peptide synthesis (SPPS). Efficient peptide bond formation is critical for the synthesis of high-quality peptides. Incomplete coupling reactions can lead to the accumulation of deletion sequences, complicating purification and reducing the overall yield. The coupling of Fmoc-Gln(Trt)-OH to a resin-bound threonine residue, while generally efficient due to the protective groups, requires careful monitoring to ensure complete reaction.
Introduction
The dipeptide sequence Gln-Thr is found in numerous biologically active peptides. The successful synthesis of peptides containing this motif relies on the efficient formation of the peptide bond between glutamine and threonine. In Fmoc-based SPPS, Fmoc-Gln(Trt)-OH is commonly used to introduce glutamine. The trityl (Trt) protecting group on the side chain of glutamine prevents side reactions such as nitrile formation, which can occur with unprotected Gln residues, especially when using carbodiimide coupling reagents. The tert-butyl (tBu) group on the threonine side chain prevents undesired reactions at its hydroxyl group.
Monitoring the coupling reaction is essential to optimize reaction times and ensure the complete acylation of the N-terminal amine of the resin-bound threonine. This document outlines both qualitative and quantitative methods for this purpose.
Qualitative Monitoring of Coupling Efficiency
Qualitative tests provide a rapid, colorimetric assessment of the presence of free primary or secondary amines on the resin, indicating an incomplete coupling reaction.
Kaiser Test (for primary amines)
The Kaiser test is a highly sensitive method for detecting free primary amines.[1][2] A positive result (blue color) indicates that the N-terminal amine of the threonine residue is not fully coupled.
Protocol:
-
Withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with N,N-dimethylformamide (DMF) (3 x 1 mL) and then with ethanol (3 x 1 mL) to remove residual reagents.
-
Add the following reagents to the washed beads in a small glass test tube:
-
2-3 drops of Reagent A (Potassium cyanide in pyridine/water)
-
2-3 drops of Reagent B (Ninhydrin in n-butanol)
-
2-3 drops of Reagent C (Phenol in n-butanol)
-
-
Heat the test tube at 100-120°C for 3-5 minutes.[2]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads and solution are yellow/colorless | Complete coupling (no free primary amines) | Proceed to the next step (Fmoc deprotection) |
| Beads are blue, solution is colorless | Incomplete coupling | Recouple the amino acid |
| Beads and solution are blue | Significant amount of unreacted amine | Recouple; consider extending coupling time or changing coupling reagent |
Chloranil Test (for secondary amines)
While the threonine N-terminus is a primary amine, the chloranil test is useful for detecting secondary amines, such as proline, and can serve as a negative control in this context.[3]
Protocol:
-
Withdraw a small sample of resin beads (approximately 1-5 mg).
-
Wash the beads with DMF (3 x 1 mL).
-
Add 1-2 drops of 2% acetaldehyde in DMF.
-
Add 1-2 drops of 2% p-chloranil in DMF.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation |
| Beads are colorless or yellowish | No secondary amines present |
| Beads are blue or green | Secondary amines present (not expected for Thr) |
Quantitative Monitoring of Coupling Efficiency
Quantitative methods provide a more precise measure of coupling efficiency and are invaluable for optimizing synthesis protocols.
Spectrophotometric Monitoring of Fmoc Deprotection
The amount of Fmoc group released during the deprotection step is directly proportional to the number of successfully coupled amino acids in the preceding step. By measuring the UV absorbance of the dibenzofulvene-piperidine adduct, the coupling yield can be calculated.[3][4]
Protocol:
-
After the coupling reaction and subsequent washing steps, treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.
-
Collect the piperidine solution containing the dibenzofulvene-piperidine adduct.
-
Dilute an aliquot of this solution with a known volume of 20% piperidine in DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the resin loading (mmol/g) or the coupling yield using the Beer-Lambert law:
-
Yield (%) = [(Absorbance × Dilution Factor × Volume of deprotection solution) / (ε × path length × initial loading × resin weight)] × 100
-
Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[5]
-
Data Presentation:
| Coupling Reagent | Coupling Time (min) | Absorbance at 301 nm | Calculated Coupling Yield (%) |
| HBTU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |
| HATU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |
| DIC/HOBt | 120 | Data to be generated by the user | Data to be generated by the user |
HPLC Analysis of Cleaved Dipeptide
A small amount of the dipeptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to assess the purity and, indirectly, the coupling efficiency.
Protocol:
-
Take a small aliquot of the resin-bound dipeptide.
-
Wash and dry the resin.
-
Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Data Presentation:
| Coupling Reagent | Coupling Time (min) | Peak Area of Desired Dipeptide (%) | Peak Area of Unreacted Thr (%) |
| HBTU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |
| HATU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |
| DIC/HOBt | 120 | Data to be generated by the user | Data to be generated by the user |
Note: This table serves as a template for presenting experimentally determined data.
Experimental Workflows and Diagrams
Workflow for Monitoring Coupling Efficiency
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. hplc.eu [hplc.eu]
- 5. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amyloid-Beta Peptides Using Fmoc-Gln(Trt)-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amyloid-beta (Aβ) peptides, particularly the highly amyloidogenic Aβ(1-42) fragment, presents significant challenges due to its inherent propensity for aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification. To address these issues, various strategies have been developed, including the use of specialized resins, modified coupling reagents, and techniques to disrupt secondary structure formation. One such strategy is the incorporation of pre-formed dipeptide building blocks.
This document provides detailed application notes and protocols for the use of Fmoc-Gln(Trt)-Thr(tBu)-OH in the synthesis of amyloid-beta peptides. The use of this dipeptide can offer advantages in overcoming problematic sequences within the Aβ peptide, potentially improving synthesis efficiency, purity, and yield.
Advantages of Using Fmoc-Dipeptides in "Difficult" Peptide Sequences
The synthesis of "difficult" or aggregation-prone peptides like amyloid-beta is often hampered by the formation of secondary structures (β-sheets) on the resin support. This can physically block reactive sites, leading to incomplete deprotection and coupling steps. The use of pre-formed Fmoc-dipeptides, such as this compound, can help mitigate these issues in several ways:
-
Disruption of Secondary Structures: Introducing a dipeptide unit can alter the peptide backbone's hydrogen bonding pattern, disrupting the formation of β-sheets that lead to aggregation.
-
Improved Coupling Efficiency: By coupling two amino acids in a single step, the number of reaction cycles is reduced. This is particularly advantageous when synthesizing long or hydrophobic peptides where the risk of aggregation increases with each cycle.
-
Overcoming Steric Hindrance: The coupling of certain amino acids can be sterically hindered. Using a pre-formed dipeptide can circumvent a difficult coupling step.
-
Reduced Risk of Racemization: The risk of racemization is minimized as the dipeptide is prepared and purified under controlled conditions before its incorporation into the peptide chain.
While specific quantitative data for the use of this compound in Aβ synthesis is not extensively published, the principles of using dipeptides to improve the synthesis of challenging sequences are well-established.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₅₆N₄O₈ |
| Molecular Weight | 865.02 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF, NMP |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for Amyloid-Beta (1-42)
This protocol outlines a standard manual Fmoc-SPPS procedure for the synthesis of Aβ(1-42), which can be adapted to incorporate this compound.
Materials and Reagents:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC purification system and columns (C4 or C18)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Stepwise):
-
Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Dipeptide Coupling (this compound):
-
Follow the same procedure as in step 3, using this compound (4 eq.). This will incorporate both the Threonine and Glutamine residues in a single coupling step.
-
-
Peptide Elongation: Repeat the deprotection (step 2) and coupling (step 3 or 4) cycles for each amino acid in the Aβ(1-42) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and Methanol, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol for Solubilization and Aggregation of Synthetic Aβ Peptides
To study the biological effects of amyloid-beta, it is crucial to prepare well-defined aggregation states (monomers, oligomers, or fibrils).[1][2]
Materials:
-
Lyophilized synthetic Aβ peptide
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)
-
DMSO (Dimethyl sulfoxide)
-
Sterile-filtered PBS (Phosphate-buffered saline) or cell culture medium
Procedure for Preparing Monomeric Aβ:
-
Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to ensure the peptide is fully dissolved and existing aggregates are broken down.
-
Aliquot the HFIP solution into microcentrifuge tubes.
-
Evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Store the dried peptide film at -20°C or -80°C.
Procedure for Preparing Oligomeric Aβ:
-
Resuspend the dried peptide film in DMSO to a concentration of 5 mM.
-
Vortex briefly to dissolve.
-
Dilute the DMSO stock to 100 µM with cold sterile PBS or cell culture medium.
-
Incubate at 4°C for 24 hours.
Procedure for Preparing Fibrillar Aβ:
-
Resuspend the dried peptide film in DMSO to a concentration of 5 mM.
-
Vortex briefly to dissolve.
-
Dilute the DMSO stock to 100 µM with 10 mM HCl.
-
Incubate at 37°C for 24 hours.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Aβ(1-42) Synthesis
Caption: Workflow for the synthesis of Aβ(1-42) peptide.
Amyloid-Beta Aggregation Pathway
Caption: The aggregation pathway of amyloid-beta peptides.[3][4]
Simplified Signaling Pathway of Aβ Oligomer Neurotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting incomplete coupling of Fmoc-Gln(Trt)-Thr(tBu)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS). The following sections address the specific issue of incomplete coupling of Fmoc-Gln(Trt)-Thr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling when adding Fmoc-Gln(Trt)-OH to a Thr(tBu)-resin?
A1: Incomplete coupling of this dipeptide is most commonly attributed to two factors:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the glutamine side chain and the tert-butyl (tBu) group on the threonine create significant steric hindrance. This physically obstructs the approach of the activated carboxyl group of Fmoc-Gln(Trt)-OH to the N-terminal amine of the resin-bound threonine, slowing down or preventing the reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This is particularly prevalent with hydrophobic sequences. Aggregation can cause the resin to shrink and prevent reagents from accessing the reactive sites, resulting in incomplete coupling.
Q2: I performed a Kaiser test, and the result was negative (yellow beads), but I still suspect incomplete coupling. Is this possible?
A2: Yes, this is possible. While the Kaiser test is a valuable tool for detecting primary amines, it has limitations, especially in the context of sterically hindered residues and peptide aggregation. A negative result may not always indicate 100% coupling completion for the following reasons:
-
Steric Shielding of Unreacted Amines: The bulky nature of the surrounding amino acids and protecting groups might physically block the ninhydrin reagent from accessing some unreacted N-terminal amines, leading to a false negative.
-
Aggregation: In cases of severe aggregation, the core of the resin beads may become inaccessible to the Kaiser test reagents, even if unreacted amines are present.
-
Low Sensitivity for Certain Residues: The color development with some N-terminal amino acids can be weaker, potentially leading to misinterpretation.
For these reasons, it is advisable to use a combination of monitoring tests or a more sensitive alternative if incomplete coupling is suspected despite a negative Kaiser test.
Q3: Can the purity of my Fmoc-Gln(Trt)-OH reagent affect the coupling efficiency?
A3: Absolutely. The purity of the amino acid building blocks is critical for successful peptide synthesis. Impurities in Fmoc-Gln(Trt)-OH, such as the free amino acid or dipeptide contaminants, can lead to the formation of deletion or insertion sequences, respectively. Additionally, the presence of residual acetic acid can cap the growing peptide chain, permanently blocking further elongation. It is crucial to use high-purity reagents (≥99%) to minimize these side reactions.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with this challenging dipeptide.
Step 1: Assess the Coupling Reaction
The first step is to reliably determine if the coupling is indeed incomplete.
Monitoring Coupling Completion:
Due to the limitations of the Kaiser test with this sterically hindered coupling, consider using alternative or supplementary tests:
-
Chloranil Test: This test is sensitive to both primary and secondary amines and can be more reliable in cases of steric hindrance. A positive result (blue or green beads) indicates the presence of unreacted amines.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: TNBS reacts with primary amines to give a red color. It is a sensitive test but should be performed on a small sample of resin beads that have been thoroughly washed.
Step 2: Optimize Coupling Protocol
If incomplete coupling is confirmed, the following strategies can be employed to improve the reaction efficiency. These are presented in order of increasing intervention.
1. Standard Protocol Adjustments:
-
Double Coupling: This is the most straightforward approach. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Gln(Trt)-OH.
-
Increased Reagent Equivalents: Increasing the concentration of the Fmoc-amino acid and coupling reagents (from the standard 3-5 equivalents to 5-10 equivalents) can drive the reaction towards completion.
-
Extended Reaction Time: For sterically hindered couplings, extending the reaction time from the typical 1-2 hours to 4 hours or even overnight can significantly improve yields.
2. Advanced Coupling Strategies:
-
Choice of Coupling Reagent: For difficult couplings, standard carbodiimide activators like DIC may not be sufficient. More potent coupling reagents are recommended.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium Salt | High reactivity, fast kinetics, and reduced racemization. Often the first choice for difficult couplings. |
| HBTU | Aminium Salt | Very efficient and widely used. A good alternative to HATU. |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly for sterically hindered residues. |
| COMU | Uronium Salt | High reactivity comparable to HATU, with the advantage of being non-explosive and having better solubility. |
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate coupling reactions by increasing the kinetic energy of the molecules. This is highly effective for overcoming steric hindrance and can often complete difficult couplings in minutes that would take hours at room temperature.
3. Addressing Aggregation:
If peptide aggregation is suspected (e.g., resin shrinking, poor swelling), the following measures can be taken:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help to disrupt secondary structures. A mixture of DMF and Dichloromethane (DCM) can also be effective.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.
-
"Magic Mixture": A solvent system containing DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be used for both acylation and deprotection to minimize aggregation.
Step 3: Capping of Unreacted Amines
If, after attempting the optimization strategies above, a small percentage of unreacted amines remains, it is crucial to "cap" them to prevent the formation of deletion peptide impurities. This is done by acetylating the unreacted N-terminal amines.
Capping Protocol:
-
After the final coupling attempt, wash the resin thoroughly.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% acetic anhydride and 10% DIEA in DMF) for 30 minutes.
-
Wash the resin again before proceeding to the next deprotection step.
Experimental Protocols
Kaiser Test (Ninhydrin Test)
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a small sample of washed resin beads in a test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Blue or purple beads and/or solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Chloranil Test
-
Reagents:
-
Solution A: 2% acetaldehyde in DMF.
-
Solution B: 2% chloranil in DMF.
-
-
Procedure:
-
Place a small sample of washed resin beads in a test tube.
-
Add 2-3 drops of Solution A and mix.
-
Add 2-3 drops of Solution B and mix.
-
Let stand at room temperature for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Dark blue or green beads.
-
Negative (Complete Coupling): Colorless or yellowish beads.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test
-
Reagents:
-
Solution A: 10% (v/v) diisopropylethylamine (DIEA) in DMF.
-
Solution B: 1 M TNBS in water.
-
-
Procedure:
-
Place a small sample of washed resin beads in a test tube.
-
Add 2-3 drops of Solution A and mix.
-
Add 2-3 drops of Solution B and mix.
-
Let stand at room temperature for 5 minutes.
-
Wash the beads with DMF to remove excess reagents.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Red or orange beads.
-
Negative (Complete Coupling): Colorless or pale yellow beads.
-
Diagrams
Caption: Troubleshooting workflow for incomplete peptide coupling.
Caption: Logical relationship of causes and solutions for incomplete coupling.
how to avoid aggregation when using Fmoc-Gln(Trt)-Thr(tBu)-OH
Welcome to the technical support center for the use of Fmoc-Gln(Trt)-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this dipeptide into their synthetic sequences.
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Reaction
Question: I am experiencing low coupling yields when using this compound. What are the possible causes and solutions?
Answer:
Low coupling efficiency with this compound is often attributed to peptide aggregation. The Gln and Thr residues can participate in inter- and intramolecular hydrogen bonding, leading to the formation of secondary structures on the resin that hinder the accessibility of the N-terminal amine for the incoming activated dipeptide.[1][2]
Here are some troubleshooting steps to address this issue:
-
Optimize Coupling Reagents: For difficult couplings, including those involving aggregation-prone sequences, the choice of coupling reagent is critical. While standard reagents like HBTU can be effective, more powerful activating agents are often required.
-
HATU: O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is highly recommended for coupling this compound. It is known to be more efficient than HBTU for difficult sequences and can lead to faster reactions with less racemization.[3][4]
-
DIC/HOAt: A combination of N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxy-7-azabenzotriazole (HOAt) is another powerful activating system that can improve coupling efficiency.
-
-
Solvent Optimization: The choice of solvent can significantly impact peptide aggregation.
-
NMP: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in solvating growing peptide chains and disrupting aggregation.
-
"Magic Mixture": For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed to enhance solvation.
-
Anisole: The addition of 10% anisole to the DMF/DCM solvent mixture has been shown to improve the purity and yield of crude amyloid beta (Aβ) peptides, which are known for their aggregation propensity.[3][5][6]
-
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling step should be performed before proceeding to the next deprotection. Monitor the completion of the coupling using a qualitative test like the Kaiser test or TNBS test.[7]
-
Elevated Temperature: Increasing the reaction temperature can sometimes help to disrupt secondary structures and improve coupling efficiency. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a "difficult" dipeptide to couple?
A1: Yes, sequences containing glutamine (Gln) and threonine (Thr) are often considered "difficult" due to their propensity to form intra-chain hydrogen bonds, which can lead to aggregation during solid-phase peptide synthesis.[1][2] The bulky trityl (Trt) and tert-butyl (tBu) protecting groups on this dipeptide also contribute to steric hindrance during coupling.
Q2: What are the advantages of using the pre-formed dipeptide this compound instead of coupling the amino acids sequentially?
A2: Using the pre-formed dipeptide can help to overcome some of the difficulties associated with the Gln-Thr sequence. By forming the peptide bond in solution prior to its introduction into the solid-phase synthesis, the risk of on-resin aggregation at this specific junction can be reduced.
Q3: Are there any alternatives to using this compound to prevent aggregation in Gln-Thr containing sequences?
A3: Yes, the use of pseudoproline dipeptides is a powerful strategy to disrupt aggregation.[2] A pseudoproline dipeptide is a derivative of Ser or Thr that introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures. If your sequence allows, incorporating a pseudoproline dipeptide near the Gln-Thr motif can significantly improve synthesis efficiency.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Sequences
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Relative Efficiency for Difficult Sequences | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | DIPEA or Collidine | 30 min - 2 hours | High | Recommended for this compound.[8] Less racemization compared to HBTU.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or NMM | 1 - 4 hours | Moderate | A standard and effective reagent, but may be less efficient for highly aggregating sequences. |
| DIC/HOAt | N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | - | 2 - 12 hours | High | A powerful activating system, but reactions can be slower. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | - | 2 - 12 hours | Moderate | A common and cost-effective choice, but less potent than DIC/HOAt for difficult couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
-
Coupling:
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser test or TNBS test to monitor the completion of the coupling.[7]
-
If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or perform a second coupling (double coupling).
-
-
Washing: Once the coupling is complete (negative Kaiser or TNBS test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Capping (Optional): If there are any unreacted amino groups after coupling, they can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Proceed to the next cycle of deprotection and coupling.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting aggregation issues.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. Bot Detection [iris-biotech.de]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Cleavage of Trt and tBu Protecting Groups
Welcome to the technical support center for optimizing the cleavage of Trityl (Trt) and tert-Butyl (tBu) protecting groups. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate challenges encountered during peptide deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in acid lability between Trt and tBu groups?
A1: The Trityl (Trt) group is significantly more acid-labile than the tert-Butyl (tBu) group. This difference is due to the high stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage, which is stabilized by resonance across its three phenyl rings. The tert-butyl carbocation, while stable, is less so than the trityl cation. This differential lability allows for the selective removal of the Trt group under very mild acidic conditions that leave tBu groups intact.[1]
Q2: Why are scavengers necessary during TFA cleavage?
A2: During acid-catalyzed cleavage, protecting groups are released as highly reactive carbocations (e.g., trityl or tert-butyl cations).[2][3] These electrophilic species can re-attach to or modify nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, preventing side reactions and ensuring the integrity of the final peptide product.[2][4]
Q3: What are the most common scavengers and what do they protect against?
A3: Common scavengers include:
-
Triisopropylsilane (TIS): A very effective and non-odorous scavenger for trityl cations and other carbocations. It is highly recommended when Trt groups are present.[5]
-
Water (H₂O): Acts as a scavenger and helps to hydrolyze any residual trifluoroacetic anhydride (TFAA) in the TFA.
-
1,2-Ethanedithiol (EDT): A potent scavenger, particularly useful for protecting Cysteine residues and preventing the acid-catalyzed oxidation of Tryptophan.[6] It also helps in the removal of the Trt group from Cysteine.[6][7]
-
Phenol: Often used to protect Tyrosine and Tryptophan residues from alkylation.
-
Thioanisole: Accelerates the removal of Arg(Pmc/Pbf) protecting groups and scavenges cations.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of Trt and tBu protecting groups.
Problem 1: Incomplete or Slow Deprotection
Q: My tBu protecting groups are not being fully removed after the standard 2-hour TFA cleavage. What should I do?
A: Incomplete tBu deprotection is a common issue, often caused by insufficient acid strength or reaction time, especially in long peptides or those with multiple tBu-protected residues.
-
Potential Cause 1: Insufficient Reaction Time. Peptides with numerous protecting groups or specific sterically hindered sequences may require longer exposure to the cleavage cocktail.
-
Solution: Extend the cleavage time. Monitor the reaction's progress by taking small aliquots over time (e.g., at 2, 4, and 6 hours) and analyzing them by HPLC. For particularly difficult sequences, if deprotection is not complete within 6 hours, it is recommended to precipitate the peptide and repeat the cleavage with a fresh cocktail.
-
-
Potential Cause 2: Reduced TFA Concentration. The addition of multiple scavengers can dilute the concentration of TFA, reducing its efficacy.[8]
-
Solution: If using a high percentage of scavengers, consider extending the reaction time. Alternatively, for peptides without highly sensitive residues, a simpler cocktail with a higher TFA concentration (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) can be used.[5]
-
-
Potential Cause 3: Highly Resistant Protecting Groups. Some protecting groups, like Arg(Mtr), are significantly less acid-labile than tBu and may require much longer cleavage times (up to 24 hours).[9]
Problem 2: Unwanted Side Products Observed in HPLC/MS
Q: After cleavage, my analysis shows peaks corresponding to +56 Da or other unexpected adducts. What is causing this?
A: These side products typically result from the alkylation of sensitive amino acid side chains by carbocations generated during deprotection. A +56 Da modification often corresponds to the addition of a tert-butyl group.[11]
-
Potential Cause 1: Ineffective Scavenging. The choice or amount of scavenger was insufficient to trap all the generated carbocations.
-
Solution: Optimize your cleavage cocktail based on the peptide sequence. For peptides containing Cys, Met, or Trp, a standard cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O may be insufficient.[5][7] Use a more robust scavenger mixture. Refer to the data tables below for recommended cocktails for sensitive residues.
-
-
Potential Cause 2: Tryptophan Modification. The indole ring of Tryptophan is highly susceptible to modification.
-
Solution: Use a cocktail containing EDT or phenol. Using Fmoc-Trp(Boc)-OH during synthesis is also highly recommended as it protects the indole ring until the final cleavage, minimizing side reactions.
-
-
Potential Cause 3: Methionine Oxidation. The thioether side chain of Methionine can be oxidized to the sulfoxide.
-
Solution: Use a reducing scavenger like EDT or thioanisole in the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen).[12]
-
Problem 3: Attempting Selective Trt Cleavage but also Losing tBu Groups
Q: I'm trying to remove only the Trt group, but I'm seeing partial or complete loss of my tBu-protected residues. How can I improve selectivity?
A: This indicates that the acidic conditions are too harsh. The Trt group is very acid-labile and can be removed with much milder conditions than those required for tBu cleavage.[13]
-
Potential Cause: TFA Concentration is Too High. Standard cleavage cocktails with >80% TFA will remove both Trt and tBu groups.
-
Solution: Use a dilute solution of TFA in a non-polar solvent like dichloromethane (DCM). A common starting point is 1% TFA in DCM.[10] This can be repeated multiple times for short durations (e.g., 10 repeats of 2-minute treatments) to ensure complete Trt removal while leaving tBu groups intact.[10] For some residues, a slightly higher concentration (e.g., 10% TFA) may be needed, but this should be optimized for your specific sequence.[13] Always include a scavenger like TIS (2-5%) to trap the liberated trityl cations.[13]
-
Data Presentation: Cleavage Cocktails
The following tables summarize common cleavage cocktails for global and selective deprotection. All cocktails should be freshly prepared immediately before use.[5]
Table 1: Common Global Cleavage Cocktails (Trt and tBu Removal)
| Reagent Name | Composition (v/v/v) | Typical Reaction Time | Target Peptides & Comments |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | 1.5 - 4 hours | Suitable for a broad range of peptides without highly sensitive residues.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 1.5 - 4 hours | "Universal" cocktail effective for peptides with Cys, Met, Trp, and Tyr.[5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 1 - 4 hours | Milder, low-odor option. Good for scavenging trityl groups but may not fully protect Met or Cys.[5] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 1 - 8 hours | Recommended for peptides with Arg(Pmc/Pbf) and Trp.[5][7] |
Table 2: Conditions for Selective Trt Cleavage (tBu group remains)
| Reagent Composition (v/v/v) | Typical Reaction Time | Comments |
| 1% TFA / 5% TIS in DCM | 10 x 2 min washes | Very mild. Ideal for highly acid-labile linkers and preserving tBu groups.[10] |
| 10% TFA / 2.5% TIS in DCM | 30 minutes | A slightly stronger condition that may be required for complete Trt removal on certain residues.[13] |
Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All procedures must be performed in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Global Deprotection (TFA-based)
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 0.1 mmol scale, ~200-300 mg) into a reaction vessel.
-
Prepare Cleavage Cocktail: In the fume hood, prepare the desired cleavage cocktail from Table 1. A typical volume is 5-10 mL per gram of resin.[5] For a 0.1 mmol synthesis, 3-5 mL is usually sufficient.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. If the peptide contains Trt-protected amino acids, the solution may turn a deep yellow or orange color due to the formation of the trityl cation.[7]
-
Incubation: Gently agitate or swirl the mixture at room temperature for the recommended time (typically 1.5 to 3 hours).[14]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Pellet the precipitated peptide via centrifugation. Decant the ether.
-
Washing: Wash the peptide pellet at least three times with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Protocol 2: Selective Trt Group Deprotection
-
Resin Preparation: Swell the dry, peptide-bound resin in DCM within a sealable, fritted glass funnel.[10]
-
Prepare Cleavage Cocktail: Prepare a solution of 1% TFA and 5% TIS in dry DCM.
-
Cleavage Reaction: Add the cleavage solution (e.g., 10 mL for 1g of resin) to the funnel, seal it, and shake for 2 minutes.[10]
-
Collection: Filter the solution by applying nitrogen pressure into a flask containing a quenching agent (e.g., 10% pyridine in methanol) to neutralize the acid.[10]
-
Repeat: Repeat the cleavage and collection steps 8-10 times to ensure complete removal of the Trt group.[10]
-
Washing: After the final cleavage step, wash the resin thoroughly with DCM and methanol. The fully side-chain protected peptide (minus the Trt group) can then be cleaved from the resin if desired, using an appropriate orthogonal cleavage strategy.
Visualizations
General Deprotection and Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide cleavage and deprotection.
Mechanism of Cation Scavenging
Caption: Role of scavengers in preventing side reactions during cleavage.
References
- 1. cblpatras.gr [cblpatras.gr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Bot Detection [iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
side reactions associated with Fmoc-Gln(Trt)-Thr(tBu)-OH
Technical Support Center: Fmoc-Gln(Trt)-Thr(tBu)-OH
Welcome to the technical support center for troubleshooting side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions, troubleshooting strategies, and detailed protocols to help you identify and mitigate common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant impurity with a mass of -17 Da compared to my target peptide. What is the likely cause?
A1: A mass loss of 17 Da is a strong indicator of pyroglutamate formation from the N-terminal glutamine (Gln) residue. This occurs when the free N-terminal amine of Gln attacks the side-chain amide, leading to the formation of a five-membered ring and the elimination of ammonia (NH₃). This side reaction is particularly prevalent when the Gln residue is at the N-terminus of the peptide chain following Fmoc deprotection.
Troubleshooting Steps:
-
Confirmation: Use tandem mass spectrometry (MS/MS) to confirm the modification at the N-terminal Gln. The fragmentation pattern will be altered due to the presence of the pyroglutamyl ring.
-
Mitigation during synthesis:
-
Use a milder base for Fmoc deprotection: Instead of 20% piperidine in DMF, consider using 2% DBU/2% piperidine in DMF to reduce the exposure time.
-
Immediate coupling: Couple the next amino acid immediately after the Fmoc deprotection of the Gln residue to minimize the time the free N-terminus is available to react.
-
Pre-activation of the incoming amino acid: Have the activated amino acid ready to be added as soon as the deprotection and washing steps are complete.
-
Q2: My peptide is showing poor solubility and aggregation. Could this be related to the Gln(Trt)-Thr(tBu) sequence?
A2: Yes, this can be related to the glutamine residue. The formation of pyroglutamate at the N-terminus increases the hydrophobicity of the peptide, which can lead to reduced solubility and an increased tendency to aggregate.[1] Additionally, incomplete removal of the bulky Trityl (Trt) and tert-Butyl (tBu) protecting groups during final cleavage can also result in hydrophobic impurities that are difficult to remove and can contribute to aggregation.
Troubleshooting Steps:
-
Verify complete deprotection: Use HPLC and Mass Spectrometry to check for the presence of Trt (+243 Da) and tBu (+56 Da) adducts on your peptide.
-
Optimize cleavage: If protecting groups remain, increase the cleavage cocktail reaction time or use a stronger acid concentration (e.g., 95% TFA). Ensure you are using appropriate scavengers (e.g., triisopropylsilane, water) to capture the cleaved protecting groups and prevent side reactions.
-
Improve solubility: If the issue is pyroglutamate-induced aggregation, try dissolving the peptide in different solvent systems. For purification, a gradient with a lower starting percentage of organic solvent may help, and the addition of a small amount of formic acid or TFA to the mobile phase can improve peak shape.
Q3: I'm concerned about side reactions related to the Threonine (Thr) residue. What should I look for?
A3: The tert-Butyl (tBu) protecting group on Threonine is generally stable under standard Fmoc-SPPS conditions. The primary concern with Threonine is the potential for base-catalyzed side reactions, such as O-acylation, although this is less common with the tBu protection. A more significant, though less frequent, issue can be the formation of aspartimide if an Asp residue is adjacent to the Thr. However, with the Gln-Thr sequence, this specific side reaction is not a primary concern. The main focus for Thr(tBu) should be ensuring its complete removal during the final cleavage step.
Quantitative Data on Side Reactions
The extent of pyroglutamate formation is highly dependent on the specific sequence and the synthesis conditions. Below is a summary of how different factors can influence this side reaction.
| Parameter | Condition | Extent of Pyroglutamate Formation | Recommendation |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Higher | Use shorter deprotection times. |
| 2% DBU / 2% Piperidine in DMF | Lower | Recommended for Gln-containing peptides. | |
| Coupling Time | Extended coupling time | Higher (if N-terminus is exposed for long) | Couple the next amino acid immediately after Gln deprotection. |
| Resin | Standard Wang or Rink Amide | Sequence-dependent | No direct major influence from the resin itself. |
| Temperature | Elevated temperature | Higher | Avoid high temperatures during synthesis and deprotection. |
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis for Impurity Identification
This protocol is designed to quickly assess the purity of a small amount of resin-bound peptide and identify potential side products before committing to a large-scale cleavage.
Materials:
-
Peptide-bound resin (~20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge tubes (1.5 mL)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Place approximately 20 mg of the dried peptide-resin into a 1.5 mL centrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.
-
Filter the resin using a small cotton plug in a pipette tip and collect the filtrate in a new tube.
-
Add 1 mL of cold diethyl ether to the filtrate to precipitate the peptide.
-
Centrifuge the tube at 10,000 x g for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether and repeat the centrifugation and decanting steps.
-
Allow the peptide pellet to air dry for 10 minutes.
-
Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by RP-HPLC and Mass Spectrometry to identify the target peptide and any impurities (e.g., pyroglutamate derivative at M-17, Trt adduct at M+243, tBu adduct at M+56).
Visualizations
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting decision tree for identifying impurities.
Mechanism of Pyroglutamate Formation
Caption: Pathway of pyroglutamate formation from N-terminal Gln.
Factors Influencing Side Reactions
Caption: Factors affecting pyroglutamate side reaction rates.
References
Technical Support Center: Troubleshooting Premature Trt Group Loss During Fmoc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving the premature loss of the trityl (Trt) protecting group during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the trityl (Trt) protecting group and why is it used?
The trityl (Trt) group is a bulky, acid-labile protecting group commonly used to protect the side chains of amino acids such as Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln) during Fmoc-based solid-phase peptide synthesis.[1] Its primary function is to prevent unwanted side reactions at the amino acid side chain during peptide elongation. Its acid sensitivity allows for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA), while ideally remaining stable during the basic conditions of Fmoc deprotection.[1][2]
Q2: What is Fmoc deprotection and why can it cause premature Trt group loss?
Fmoc (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group for the α-amino group of amino acids. Each cycle of peptide synthesis involves the removal of the Fmoc group with a base, typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF), to allow for the coupling of the next amino acid.[3] While the Trt group is designed to be stable to bases, premature loss can occur during this step. The exact mechanism is not fully elucidated but is thought to be multifactorial, potentially involving:
-
Residual acidity: Trace amounts of acidic impurities in the reagents or on the resin support can lead to the cleavage of the highly acid-sensitive Trt group.
-
"Apparent" basic cleavage: While not a direct reaction with the base, the basic environment can facilitate side reactions that lead to Trt group removal. For instance, in the case of Cys(Trt), base-catalyzed elimination can occur.
-
Reagent quality: Degradation of solvents like DMF can produce acidic byproducts, contributing to Trt group lability.
Q3: Which amino acids are most susceptible to premature Trt group loss?
Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln) are the primary amino acids where the Trt group is employed for side-chain protection and are therefore the residues of concern for premature deprotection.[1] Histidine (His) can also be protected with a Trt group and is susceptible to premature loss.[1]
Q4: What are the consequences of premature Trt group loss?
Premature removal of the Trt group exposes the reactive side chain, which can lead to several undesirable side reactions, including:
-
Alkylation or acylation of the unprotected side chain.
-
Oxidation of the Cysteine thiol.
-
Formation of deletion sequences if the unprotected side chain interferes with subsequent couplings.
-
Difficulty in purification due to a heterogeneous mixture of peptides.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the premature loss of the Trt group during Fmoc deprotection.
Step 1: Symptom Identification
The primary symptom of premature Trt loss is the detection of unexpected peptide species in your crude product by analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Look for masses corresponding to the desired peptide without the Trt group or with modifications on the deprotected side chain.
-
High-Performance Liquid Chromatography (HPLC): Observe the appearance of extra peaks in the chromatogram, which may correspond to the deprotected or modified peptide species.
Step 2: Potential Causes and Solutions
The following table outlines the potential causes of premature Trt loss and provides recommended solutions.
| Potential Cause | Recommended Solution |
| Standard Piperidine Deprotection is too harsh | Switch to a milder or alternative Fmoc deprotection reagent. A highly effective alternative is a mixture of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5][6] This combination is known for rapid and efficient Fmoc removal with reduced side reactions.[4][5] |
| Acid-sensitive Resin Choice | When using highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, which are beneficial for preparing protected peptide fragments, the choice of deprotection agent is critical. The piperazine/DBU mixture has been shown to be compatible with 2-CTC resin.[4][5] |
| Reagent and Solvent Quality | Ensure the use of high-purity, fresh solvents and reagents. DMF can degrade over time to form dimethylamine and formic acid, which can contribute to Trt group cleavage. Use freshly opened or properly stored solvents. |
| Extended Deprotection Times | Minimize the duration of the Fmoc deprotection step. For many sequences, a shorter deprotection time is sufficient and will reduce the exposure of the Trt group to the basic conditions. The piperazine/DBU mixture allows for significantly shorter deprotection times.[4][5] |
Data on Relative Stability of Trt Group with Different Deprotection Reagents
While precise quantitative data for Trt group loss under various basic conditions is not extensively published, the following table provides a qualitative comparison based on literature reports and chemical principles.
| Deprotection Reagent | Relative Stability of Trt Group | Comments |
| 20% Piperidine in DMF | Moderate | The standard reagent, but can lead to premature Trt loss, especially with sensitive sequences or prolonged exposure. |
| 5% Piperazine / 2% DBU in DMF | High | Reported to be a rapid and efficient alternative that is compatible with acid-sensitive resins, suggesting better preservation of the Trt group.[4][5][6] |
| Morpholine | Moderate to High | Often considered a milder base than piperidine, which may reduce Trt lability. |
Experimental Protocols
Recommended Protocol for Fmoc Deprotection using Piperazine/DBU
This protocol is recommended for peptides containing Trt-protected residues, especially when using acid-sensitive resins like 2-chlorotrityl chloride resin.[4][5]
Reagents:
-
Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first deprotection step.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection:
-
Add the piperazine/DBU deprotection solution to the resin.
-
Agitate the reaction vessel for 1-3 minutes. Note: The optimal time may need to be determined empirically for your specific sequence.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 1-3 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of the deprotection solution and the dibenzofulvene-piperazine adduct.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Visualizations
Troubleshooting Workflow for Premature Trt Group Loss
Caption: A troubleshooting workflow for identifying and resolving premature Trt group loss.
Logical Relationship in Fmoc-SPPS and Trt Deprotection
Caption: The relationship between the Fmoc-SPPS cycle and the potential for premature Trt group loss.
References
- 1. peptide.com [peptide.com]
- 2. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in Dipeptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges of managing steric hindrance during the synthesis of bulky protected dipeptides.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance during the coupling of protected dipeptides?
A1: Steric hindrance in peptide synthesis arises when the bulky nature of amino acid side chains, protecting groups, or the growing peptide backbone physically obstructs the approach of the reacting species. This slows down or prevents the formation of the peptide bond. Key contributors include:
-
β-branched amino acids: Residues like Valine (Val) and Isoleucine (Ile) have bulky side chains close to the peptide backbone.[1]
-
α,α-disubstituted amino acids: Amino acids such as Aib (α-aminoisobutyric acid) present significant steric challenges.[2]
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen atom hinders the approach to the carbonyl group.[2]
-
Bulky protecting groups: Large side-chain protecting groups (e.g., Trityl on Cys or His) or backbone protecting groups (e.g., Dmb, Hmb) can impede coupling.[3][4]
-
Peptide aggregation: Hydrophobic sequences can form secondary structures (β-sheets), which mask the reactive sites and lead to incomplete reactions.[1][5]
Q2: How do I know if my coupling reaction is failing due to steric hindrance?
A2: Common indicators of sterically hindered or "difficult" couplings include:
-
Low or no product yield: Despite using standard coupling protocols, the desired dipeptide is not formed efficiently.
-
Incomplete reaction: Monitoring the reaction with a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) shows unreacted free amine on the resin even after extended reaction times.
-
Formation of side products: Increased levels of deletion sequences (where the bulky residue fails to couple) or by-products from side reactions like guanidinylation, where the coupling reagent caps the N-terminus.[3]
-
Significant racemization: Harsh conditions used to force the reaction can lead to the loss of stereochemical purity (epimerization), especially for sensitive amino acids like Cysteine and Histidine.[6][7]
Q3: What is racemization and how can it be minimized during difficult couplings?
A3: Racemization (or epimerization) is the loss of stereochemical integrity at the α-carbon of the amino acid being activated for coupling.[7] The activated intermediate (e.g., an oxazolone) is susceptible to deprotonation and reprotonation, which scrambles the stereocenter. To minimize this:
-
Use additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), is crucial. These additives form active esters that are less prone to racemization.[3][8] Oxyma Pure is a modern, safer alternative to HOBt/HOAt.[2][9]
-
Choose the right coupling reagent: Uronium/aminium reagents like HATU and HCTU, or modern reagents like COMU, are designed for high efficiency and low racemization.[7][8] COMU is particularly effective at preserving chirality.[7]
-
Use a weaker base: In cases with a high risk of racemization, a weaker base like sym-collidine can be used in place of the more common DIPEA or NMM.[2]
-
Control the temperature: While elevated temperatures can improve coupling, they can also increase racemization. This should be applied cautiously.[10]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of sterically hindered dipeptides.
Problem 1: Low or No Coupling Yield
| Potential Cause | Troubleshooting Strategy & Solution |
| Insufficient Reagent Reactivity | Switch to a more powerful coupling reagent. Uronium/aminium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP) are highly effective for hindered couplings. COMU is an excellent modern alternative with high reactivity.[2][8] For α,α-disubstituted amino acids, consider converting the amino acid to its fluoride derivative.[2][11] |
| Peptide Aggregation | Change the solvent system to improve solvation. N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are superior to DMF.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1] Alternatively, incorporate backbone protection like a Dmb/Hmb group or a pseudoproline dipeptide to disrupt secondary structures.[3] |
| Low Reaction Temperature | Increase the coupling temperature to 35-50°C to disrupt aggregates and provide more energy for the reaction. Monitor carefully for side reactions.[10] Microwave-assisted synthesis can also be employed to accelerate the reaction.[5][12] |
| Incomplete Deprotection | Ensure the previous Fmoc deprotection step was complete. If slow, consider switching from piperidine to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] |
Problem 2: Significant Epimerization/Racemization
| Potential Cause | Troubleshooting Strategy & Solution |
| Over-activation of Amino Acid | Ensure an additive like HOBt, 6-Cl-HOBt, or Oxyma Pure is included in the coupling cocktail to form a less racemization-prone active ester.[3][13] |
| Strong Base | If using DIPEA or NMM, switch to a less basic amine such as sym-collidine, especially when coupling racemization-prone residues.[2] |
| Coupling Reagent Choice | Some reagents are more prone to causing racemization. COMU is specifically designed to minimize this side reaction.[7] HATU is generally preferred over HBTU for lower epimerization rates.[8] |
Problem 3: Formation of Side Products (e.g., Aspartimide, Guanidinylation)
| Potential Cause | Troubleshooting Strategy & Solution |
| Aspartimide Formation (Asp-X sequences) | This side reaction is common with Asp-Gly or Asp-Ser sequences. Add HOBt to the deprotection solution or use a backbone protecting group (Dmb, Hmb) on the residue preceding Asp.[3][4] |
| Guanidinylation of N-terminus | This occurs when excess uronium/aminium reagent (like HBTU/HATU) reacts directly with the free amine. Avoid using a large excess of the coupling reagent. Pre-activating the protected amino acid for a few minutes before adding it to the resin can also prevent this.[3] |
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for success. The table below provides a qualitative comparison of common reagents for sterically hindered couplings.
| Reagent | Class | Relative Reactivity | Racemization Risk | Key Application Notes |
| HBTU/TBTU | Aminium/Uronium | High | Moderate | Widely used, effective but can cause guanidinylation if used in excess.[2][8] |
| HATU | Aminium/Uronium | Very High | Low | More reactive and less prone to racemization than HBTU. Excellent for difficult couplings.[8] |
| HCTU | Aminium/Uronium | Very High | Low | Reactivity is comparable to HATU, often a more cost-effective alternative.[11] |
| PyBOP | Phosphonium | High | Low | Byproducts are less hazardous than older BOP reagent. Efficient and reliable.[8] |
| COMU | Uronium | Very High | Very Low | A state-of-the-art reagent with efficiency comparable to HATU but with superior performance in suppressing racemization.[2][7] |
| Amino Acid Fluorides | Acyl Halide | Extremely High | Low (with care) | Especially suited for the most challenging couplings, such as with α,α-disubstituted amino acids like Aib.[2][11] |
Experimental Protocols
Protocol: Coupling a Sterically Hindered Dipeptide (e.g., Fmoc-Val-Val-Resin) using HATU
This protocol outlines a general procedure for a difficult coupling on a solid-phase resin. All operations are performed in a fritted syringe or automated synthesizer.
1. Materials:
-
Fmoc-Val-Resin (e.g., Wang or Rink Amide resin, 0.5 mmol/g loading)
-
Fmoc-Val-OH (3 equivalents to resin capacity)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N-methylpyrrolidone (NMP)
-
20% Piperidine in DMF (for deprotection)
-
Dichloromethane (DCM)
2. Resin Preparation:
-
Place the Fmoc-Val-Resin (e.g., 200 mg, 0.1 mmol) in a reaction vessel.
-
Swell the resin in NMP for 30 minutes.
-
Drain the NMP.
3. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain and wash the resin thoroughly with NMP (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amine (beads will turn dark blue).
4. Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Val-OH (102 mg, 0.3 mmol) and HATU (114 mg, 0.3 mmol) in 1.5 mL of NMP. This is the activation solution .
-
Add DIPEA (105 µL, 0.6 mmol) to the activation solution. Mix for 1-2 minutes (pre-activation).
-
Immediately add the activated mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction can be left longer or gently heated to 40°C.[10]
-
After the reaction time, drain the coupling solution.
-
Wash the resin with NMP (5 times) and DCM (3 times).
5. Capping and Confirmation (Optional but Recommended):
-
To ensure any unreacted sites are blocked, perform a capping step with a solution of acetic anhydride and DIPEA in NMP for 30 minutes.[10]
-
Wash the resin again with NMP and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.
Visual Guides and Workflows
Troubleshooting a Failed Coupling Reaction
Caption: A workflow for troubleshooting low-yield sterically hindered coupling reactions.
Decision Tree for Coupling Strategy
Caption: A decision tree to select a coupling strategy based on hindrance type.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
Technical Support Center: Double Coupling Strategies for Fmoc-Gln(Trt)-Thr(tBu)-OH
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the double coupling of Fmac-Gln(Trt)-Thr(tBu)-OH, a dipeptide that can present challenges during solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding Double Coupling for Fmoc-Gln(Trt)-Thr(tBu)-OH
Q1: Why is a double coupling strategy often necessary for the this compound dipeptide?
A1: The Gln-Thr sequence can be challenging to couple due to the propensity of both glutamine and threonine residues to participate in inter-chain hydrogen bonding. This can lead to peptide aggregation on the solid support, hindering subsequent coupling reactions and resulting in deletion sequences. A double coupling strategy helps to drive the reaction to completion, ensuring a higher yield of the desired peptide.
Q2: What are the signs of incomplete coupling of this compound?
A2: Incomplete coupling can be identified by several methods:
-
Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the initial coupling step indicates the presence of unreacted free primary amines on the resin.
-
HPLC Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the crude product by HPLC will show the presence of deletion sequences (peptides missing the Gln-Thr dipeptide).
-
Mass Spectrometry: Mass analysis of the crude product will reveal peaks corresponding to the mass of the peptide without the Gln-Thr dipeptide.
Q3: Can I use a single, longer coupling time instead of a double coupling?
A3: While extending the coupling time for a single coupling can improve efficiency, a double coupling is often more effective for difficult sequences. The second coupling introduces fresh reagents to react with any remaining free amines, which may be sterically hindered or in aggregated regions of the resin that were inaccessible during the first coupling.
Q4: Are there alternatives to double coupling for this dipeptide?
A4: Yes, several alternative strategies can be employed to improve the coupling of difficult sequences like Gln-Thr:
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help to disrupt secondary structures and improve reaction kinetics.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling reaction can disrupt aggregation.
-
Alternative Solvents: Using more effective solvating solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can reduce aggregation.
-
Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate coupling reactions and help overcome aggregation-related issues.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after first coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | Proceed with a second coupling (double coupling) using fresh reagents. |
| Low final peptide purity with deletion sequences | Inefficient coupling of the Gln-Thr dipeptide. | Implement a double coupling protocol. Consider using a more potent coupling reagent combination (e.g., HATU/DIPEA). |
| Resin clumping or poor swelling | Significant peptide aggregation on the solid support. | Switch to a more polar solvent like NMP. Consider adding a small percentage of DMSO to the coupling solution. |
| Racemization at the Threonine residue | Use of a strong base (e.g., DIPEA) with certain coupling reagents. | For sensitive couplings, consider using a weaker base like collidine in place of DIPEA.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
1. First Coupling:
- Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.
- Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- Activation: In a separate vessel, dissolve this compound (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and HOBt (0.3 mmol, 3 eq) in DMF. Add DIPEA (0.6 mmol, 6 eq) and allow to pre-activate for 1-2 minutes.
- Coupling: Add the activated dipeptide solution to the resin. Agitate at room temperature for 2 hours.
- Washing: Wash the resin with DMF (3x).
2. Monitoring and Second Coupling:
- Kaiser Test: Perform a Kaiser test on a small sample of the resin.
- If Kaiser Test is Positive:
- Second Coupling: Repeat the activation and coupling steps as described above with a fresh solution of activated this compound.
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Double Coupling with HATU for Highly Difficult Sequences
1. First Coupling:
- Follow the deprotection and washing steps as in Protocol 1.
- Activation: In a separate vessel, dissolve this compound (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in DMF. Add DIPEA (0.6 mmol, 6 eq) and allow to pre-activate for 1 minute.
- Coupling: Add the activated dipeptide solution to the resin. Agitate at room temperature for 1 hour.
- Washing: Wash the resin with DMF (3x).
2. Monitoring and Second Coupling:
- Perform a Kaiser test.
- If Kaiser Test is Positive: Proceed with a second coupling as described in step 1.
Quantitative Data Summary
The following table summarizes expected coupling efficiencies for different strategies. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Strategy | Coupling Reagent | Typical Coupling Time | Expected Purity (Crude) |
| Single Coupling | HBTU/HOBt/DIPEA | 2 hours | 70-85% |
| Double Coupling | HBTU/HOBt/DIPEA | 2 x 2 hours | >90% |
| Single Coupling | HATU/DIPEA | 1 hour | 80-90% |
| Double Coupling | HATU/DIPEA | 2 x 1 hour | >95% |
Visualizations
Caption: Double coupling workflow for this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
Technical Support Center: Minimizing Racemization in Fmoc-Dipeptide Coupling
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize racemization during the coupling of Fmoc-dipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization and why is it a concern during Fmoc-dipeptide coupling?
A1: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain, resulting in impurities that can be difficult to remove and may alter the biological activity of the final peptide. This loss of chiral integrity is a critical issue in drug development, where stereochemical purity is paramount.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during the coupling of Nα-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activation of the carboxylic acid group of the Fmoc-amino acid makes the alpha-proton more acidic and susceptible to abstraction by a base.[1] The resulting enolate can then be reprotonated from either side, leading to a mixture of L- and D-isomers.
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][3] Phenylglycine (Phg) is also known to be a troublesome residue.[4] The extent of racemization can vary depending on the specific amino acid, its side-chain protecting group, and the coupling conditions used.[3]
Q4: How can I minimize racemization when coupling Fmoc-His(Trt)-OH?
A4: For the coupling of the racemization-prone Fmoc-His(Trt)-OH, the use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as a coupling reagent is recommended due to its remarkable resistance to racemization.[5] Carbodiimide-based methods, such as DIC/HOBt, can also be effective.[6] It is crucial to avoid strong bases and prolonged activation times.
Q5: What are the best practices for minimizing racemization for Fmoc-Cys(Trt)-OH?
A5: When coupling Fmoc-Cys(Trt)-OH, base-free conditions are ideal to minimize racemization.[5] The combination of DIC (N,N'-diisopropylcarbodiimide) and an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure is a preferred method.[3][5] Studies have shown that for Fmoc-L-Cys(Trt)-OH, racemization occurred with most common coupling reagents except for DIC/Oxyma.[3] The use of alternative side-chain protecting groups for cysteine, such as S-StBu, may also help reduce racemization.[7]
Q6: I am observing significant racemization in my synthesis. What are the first troubleshooting steps I should take?
A6: If you suspect racemization, the first step is to review your choice of coupling reagent and base. For problematic couplings, switch to a less activating reagent and a weaker or sterically hindered base. For example, replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine can significantly reduce racemization.[5] Also, ensure that pre-activation times are kept to a minimum.
Quantitative Data on Coupling Reagents and Racemization
The choice of coupling reagent and additives plays a critical role in the level of racemization observed. The following table summarizes the percentage of the D-isomer formed during the coupling of various Fmoc-amino acids under different conditions.
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8% | [3] |
| Fmoc-L-His(Trt)-OH | HATU/NMM | NMM | High | [3] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | Negligible | [3] |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | DIPEA | Significant | [8] |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | - | Negligible | [3] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | NMM | Noticeable | [3] |
| Fmoc-Phg-OH | DEPBT | TMP or DMP | Negligible | [4] |
| Fmoc-Phg-OH | COMU | TMP or DMP | Negligible | [4] |
Note: The extent of racemization can be sequence-dependent and may vary based on other reaction conditions such as temperature and solvent.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Amino Acids using DIC/Oxyma
This protocol is particularly recommended for amino acids prone to racemization like Cysteine and Histidine.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Drain the solvent from the resin.
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid/Oxyma solution and allow to pre-activate for 1-2 minutes. Note: Prolonged pre-activation can increase the risk of racemization.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure to determine the percentage of D-isomer in a synthesized peptide.
Materials:
-
Crude peptide sample
-
Trifluoroacetic acid (TFA)
-
Suitable scavengers for cleavage (e.g., triisopropylsilane, water)
-
HPLC system with a chiral column (e.g., Chiralpak)
-
Appropriate mobile phase (e.g., a mixture of hexane/isopropanol/TFA, to be optimized for the specific peptide)
Procedure:
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Workup: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether two more times.
-
Sample Preparation: Dissolve the dried crude peptide in the mobile phase to be used for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the peptide sample.
-
Run the HPLC method, ensuring baseline separation of the diastereomeric peptides (the desired all-L peptide and the peptide containing one D-amino acid).
-
-
Quantification: Integrate the peak areas for both the desired peptide and its diastereomer. The percentage of racemization can be calculated as: % Racemization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
Troubleshooting Workflow for Racemization
The following diagram illustrates a logical workflow for troubleshooting and minimizing racemization during Fmoc-dipeptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. mesalabs.com [mesalabs.com]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peptide Solubility After Cleavage
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with poor peptide solubility following cleavage and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing peptide solubility?
A1: Several factors intrinsic to the peptide's structure and its environment dictate its solubility:
-
Amino Acid Composition: The hydrophobicity of a peptide is a primary determinant of its solubility. Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will likely have limited solubility in aqueous solutions.[1][2] Conversely, a higher proportion of charged (hydrophilic) amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) enhances water solubility.[1][2][3]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate due to increased hydrophobic interactions, thus exhibiting lower solubility compared to shorter peptides.[1][3]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][2][4] Solubility is generally lowest at the peptide's isoelectric point (pI), the pH at which the net charge is zero.[2] Adjusting the pH away from the pI increases the net charge, thereby improving solubility.[2]
-
Secondary Structure Formation: Peptides can form secondary structures through intermolecular hydrogen bonding, leading to aggregation and reduced solubility. This is particularly common in peptides with a high propensity for forming beta-sheets.[5]
Q2: Why is my peptide a gel or a plastic-like solid after cleavage and ether precipitation?
A2: The formation of a gel or a hard-to-dissolve solid after cleavage can be attributed to several factors:
-
Residual Organic Solvents: The presence of residual diethyl ether from the precipitation step can result in an oily or immiscible phase, making the peptide difficult to dissolve.[6] Lyophilizing the peptide can help remove these residual solvents.[6]
-
Aggregation: The peptide may be forming intractable aggregates due to its sequence, incomplete deprotection, or suboptimal cleavage conditions.[7]
-
Strong Intermolecular Forces: Peptides with a high percentage of residues like Aspartic Acid, Glutamic Acid, Histidine, Lysine, Asparagine, Glutamine, Arginine, Serine, Threonine, and Tyrosine (>75%) can form extensive intermolecular hydrogen bonds, leading to gel formation in aqueous solutions.[8]
Q3: Can residual TFA from purification affect my peptide's solubility?
A3: Yes, residual trifluoroacetic acid (TFA) from HPLC purification can significantly impact solubility. The presence of TFA can make the peptide solution more acidic than expected.[9] This can either enhance or hinder solubility depending on the peptide's sequence and its isoelectric point. For some peptides, the acidic environment may be beneficial, while for others, it may be necessary to neutralize or adjust the pH to achieve dissolution.[9] TFA salts can also affect the pH of your final peptide solution and may impact the viability of cells in culture.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Peptide Solubilization
This guide provides a step-by-step workflow for dissolving a peptide with unknown solubility characteristics. It is always recommended to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[3][11]
Experimental Workflow for Peptide Solubilization
Caption: A decision tree for systematically troubleshooting peptide solubility.
Q: My peptide is not dissolving in water. What is the next step?
A: If your peptide is insoluble in water, the next step is to analyze its amino acid sequence to determine its net charge at a neutral pH. This will guide the selection of an appropriate solvent system.[1][11]
How to Determine the Net Charge of Your Peptide:
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (-NH2).[11][12]
-
Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus (-COOH).[11][12]
Q: My peptide has a net positive charge (basic). How should I dissolve it?
A: For basic peptides that are insoluble in water, an acidic solvent is recommended.[12]
-
Protocol: First, try dissolving the peptide in a small amount of 10-30% aqueous acetic acid.[13] If it remains insoluble, you can try adding a few microliters of trifluoroacetic acid (TFA), followed by dilution with water to the desired concentration.[12][13]
Q: My peptide has a net negative charge (acidic). What is the best approach?
A: Acidic peptides that do not dissolve in water often require a basic solvent.[12]
-
Protocol: Attempt to dissolve the peptide in a small volume of 0.1M ammonium bicarbonate or a dilute solution of ammonium hydroxide.[11][12] Once dissolved, you can dilute it with water to the final concentration. Note that basic solutions should not be used for peptides containing Cysteine, as it can promote disulfide bond formation.[14]
Q: My peptide is neutral or highly hydrophobic. What solvents should I use?
A: Neutral or highly hydrophobic peptides (typically with >50% hydrophobic residues) often require organic solvents for initial dissolution.[15]
-
Protocol: Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1][4] Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while vortexing to prevent precipitation.[1][11]
-
Important Note: DMSO can oxidize peptides containing Methionine or Cysteine residues. In such cases, DMF is a preferable alternative.[1][12]
Guide 2: Advanced Solubilization Techniques
Q: I've tried the standard solvents, but my peptide is still not dissolving. What else can I do?
A: For particularly challenging peptides, more aggressive solubilization methods may be necessary.
-
Sonication: This can help break up aggregates and enhance dissolution.[1][16] It's important to sonicate in short bursts and cool the sample on ice in between to prevent heating and potential degradation of the peptide.[16]
-
Gentle Warming: In some cases, warming the solution to a temperature below 40°C can aid in dissolving the peptide.[4][13] However, be cautious as excessive heat can degrade the peptide.[1]
-
Chaotropic Agents: For peptides that tend to aggregate and form gels, chaotropic agents like 6M guanidine hydrochloride or 8M urea can be effective.[12][13] These agents disrupt the hydrogen bonding network and hydrophobic interactions that lead to aggregation.[11][17][18] It is important to note that these agents can interfere with many biological assays.[5][16]
Data and Protocols
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent/Additive | Notes |
| Basic (Net Positive Charge) | Sterile Water | 10-30% Acetic Acid | If still insoluble, a small amount of TFA can be used.[12][13] |
| Acidic (Net Negative Charge) | Sterile Water or PBS (pH 7.4) | 0.1M Ammonium Bicarbonate or dilute NH4OH | Avoid basic conditions for Cysteine-containing peptides.[12][14] |
| Neutral or Hydrophobic (>50%) | DMSO, DMF, Acetonitrile | Dilute with aqueous buffer dropwise. | Use DMF instead of DMSO for peptides with Cys or Met.[1][12] |
| Prone to Aggregation | 6M Guanidine-HCl or 8M Urea | - | These are denaturing agents and may not be suitable for all applications.[12][13][16] |
Protocol 1: Small-Scale Solubility Testing
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture absorption.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg).
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of sterile water) to achieve a high concentration.
-
Vortex the solution thoroughly. If the peptide does not dissolve, proceed to sonication or the addition of other solvents as outlined in the troubleshooting guides.
-
Once a suitable solvent is found, the conditions can be scaled up for the entire batch of peptide.
Protocol 2: pH Adjustment for Solubilization
-
Dissolve a small amount of the peptide in sterile water.
-
Measure the initial pH of the solution. Residual TFA can make the solution acidic.[9]
-
For basic peptides, slowly add a dilute acid (e.g., 1% acetic acid) dropwise while monitoring the pH and observing for dissolution.
-
For acidic peptides, slowly add a dilute base (e.g., 0.1M ammonium bicarbonate) dropwise, again monitoring the pH and solubility.
-
A significant change in solubility is often observed within a narrow pH range.[9]
Factors Influencing Peptide Solubility
The interplay of various factors determines the ultimate solubility of a peptide. Understanding these relationships is key to troubleshooting solubility issues.
Logical Relationships in Peptide Solubility
Caption: Factors influencing a peptide's tendency towards poor solubility and aggregation.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility [biosyn.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. lifetein.com [lifetein.com]
- 13. biorbyt.com [biorbyt.com]
- 14. biobasic.com [biobasic.com]
- 15. lifetein.com [lifetein.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. Effective interactions between chaotropic agents and proteins [pubmed.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
identifying byproducts from Fmoc-Gln(Trt)-Thr(tBu)-OH synthesis by MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected byproducts during the synthesis and mass spectrometry (MS) analysis of Fmoc-Gln(Trt)-Thr(tBu)-OH.
Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry
Issue: Your mass spectrum shows multiple peaks in addition to the expected molecular weight for your target dipeptide, this compound.
Solution: Use the following guide to identify potential byproducts based on their mass-to-charge ratio (m/z). The table below summarizes the expected m/z values for the desired product and common impurities.
Table 1: Expected m/z Values for this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Notes |
| This compound (Target Product) | C₅₁H₅₄N₂O₈ | 842.99 | 843.99 | 865.97 | Fully protected dipeptide. |
| Fmoc-Gln(Trt)-Thr-OH | C₄₇H₄₆N₂O₈ | 786.88 | 787.88 | 809.86 | Incomplete tBu deprotection.[1] |
| Fmoc-Gln-Thr(tBu)-OH | C₃₂H₃₄N₂O₈ | 590.62 | 591.62 | 613.60 | Incomplete Trt deprotection. |
| Fmoc-Gln-Thr-OH | C₂₈H₂₆N₂O₈ | 534.52 | 535.52 | 557.50 | Complete deprotection of side chains. |
| Pyroglutamyl-Thr(tBu)-OH | C₁₃H₂₂N₂O₅ | 286.33 | 287.33 | 309.31 | Cyclization of Gln after Trt and Fmoc removal.[2][3] |
| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.70 | 611.70 | 633.68 | Deletion of Threonine.[2][4][5] |
| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | 398.46 | 420.44 | Deletion of Glutamine.[2][4][5] |
| This compound + tBu | C₅₅H₆₂N₂O₈ | 899.10 | 900.10 | 922.08 | Re-attachment of tBu group.[1][6] |
Logical Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying byproducts from your MS data.
Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis by MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most frequently observed byproducts arise from incomplete deprotection or side reactions during synthesis and cleavage. These include:
-
Partially deprotected dipeptides: Species where either the tBu group from Threonine or the Trt group from Glutamine has been prematurely cleaved or remains after the final cleavage step.
-
Deletion sequences: Resulting from inefficient coupling, leading to the absence of either the Glutamine or Threonine residue.[2][4][5]
-
Pyroglutamate formation: If the Trt group on Glutamine is lost prematurely, the free side-chain amide can cyclize with the N-terminal amine (after Fmoc removal) to form a pyroglutamyl residue.[2][3] The use of the Trt protecting group is specifically designed to minimize this side reaction.[3]
Q2: Why am I seeing a peak at M+56 Da?
A2: A peak corresponding to the molecular weight of your target peptide plus 56 Da is often indicative of the re-attachment of a tert-butyl (tBu) cation to your peptide.[1][6] The tBu protecting group, upon cleavage with a strong acid like trifluoroacetic acid (TFA), forms a stable carbocation that can alkylate electron-rich residues.
Q3: How can I minimize the formation of deletion sequences?
A3: Deletion sequences are typically a result of incomplete coupling reactions. To minimize their formation, ensure:
-
Sufficient coupling time and appropriate reagents: Use a reliable coupling agent and allow the reaction to proceed to completion.
-
Monitoring of the coupling reaction: Perform a ninhydrin test to confirm the absence of free amines before proceeding to the next step.[7]
-
High-quality reagents: Use pure amino acid derivatives and solvents.
Q4: What is the purpose of the Trt and tBu protecting groups?
A4:
-
Trityl (Trt) group on Glutamine: This bulky protecting group prevents the side-chain amide from undergoing undesirable side reactions, most notably dehydration and subsequent cyclization to form pyroglutamic acid.[3] It is labile to cleavage by TFA.
-
tert-Butyl (tBu) group on Threonine: This group protects the hydroxyl side chain of Threonine from participating in side reactions during peptide synthesis. It is also cleaved by TFA.
Experimental Protocols
General Protocol for this compound Synthesis (Manual Solid Phase)
-
Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF followed by dichloromethane (DCM).
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS).
-
Mass Spectrometry Analysis
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is typically used.
-
Method:
-
The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).
-
The analysis is performed in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like sodium ([M+Na]⁺).
-
Acquire a full scan spectrum over a mass range that includes all potential products and byproducts (e.g., m/z 200-1200).
-
-
Data Interpretation: Compare the observed m/z values in your spectrum with the theoretical values listed in Table 1 to identify the components of your sample.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Fmoc-Gln(Trt)-Thr(tBu)-OH Coupling
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of resin choice on the coupling of Fmoc-Gln(Trt)-Thr(tBu)-OH. It is intended for researchers, scientists, and drug development professionals experienced in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the this compound dipeptide coupling considered challenging?
The coupling of this compound can be challenging due to the inherent properties of the amino acids involved. Glutamine (Gln) has a side-chain amide that can participate in hydrogen bonding, potentially leading to peptide aggregation on the resin.[1] Threonine (Thr) is a β-branched amino acid, which can cause steric hindrance during coupling. The combination of these factors can result in incomplete reactions and lower purity of the final peptide.
Q2: Which resin is recommended for the synthesis of peptides containing the Gln-Thr sequence?
For sequences prone to aggregation and steric hindrance, a resin with a more sterically bulky linker, such as 2-Chlorotrityl chloride (2-Cl-Trt) resin, is often recommended. The steric bulk of the 2-chlorotrityl group helps to prevent inter-chain aggregation.[2] Additionally, the high acid lability of the 2-Cl-Trt linker allows for milder cleavage conditions, which can be beneficial for sensitive sequences. While Wang resin is a common choice for peptide acids, its linker offers less steric protection against aggregation compared to the 2-Cl-Trt resin.
Q3: Can the choice of resin affect the purity of the final peptide?
Yes, the choice of resin can significantly impact the purity of the final peptide. A well-chosen resin can minimize side reactions and improve coupling efficiency, leading to a higher purity crude product. For instance, using a 2-Cl-Trt resin can suppress diketopiperazine formation, a common side reaction at the dipeptide stage.[2]
Q4: How does resin swelling impact the coupling reaction?
Proper swelling of the resin is crucial for successful coupling. The majority of the reactive sites are located within the resin beads, and adequate swelling is necessary to allow for the efficient diffusion of reagents.[3] Polystyrene-based resins, such as Wang and 2-Cl-Trt, swell well in solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). Insufficient swelling can lead to incomplete coupling and truncated peptide sequences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency | Aggregation of the growing peptide chain: The Gln-Thr sequence is prone to forming secondary structures through hydrogen bonding, which can hinder further coupling.[1] | - Switch to a more sterically hindered resin like 2-Cl-Trt resin.- Use a lower substitution resin to increase the distance between peptide chains.- Incorporate chaotropic salts (e.g., LiCl) in the coupling reaction to disrupt hydrogen bonds.- Perform the coupling at an elevated temperature (e.g., 50°C).[4] |
| Steric hindrance: The bulky Trt and tBu protecting groups, combined with the β-branching of Threonine, can sterically hinder the coupling reaction. | - Increase the coupling time.- Use a more potent activating agent such as HATU or HCTU.- Perform a double coupling. | |
| Presence of deletion sequences | Incomplete Fmoc deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to the skipping of an amino acid in the sequence. | - Increase the Fmoc deprotection time.- Use a stronger base for deprotection, such as DBU in combination with piperidine. |
| Poor resin swelling: Insufficient swelling limits the accessibility of the reactive sites. | - Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM or DMF) before coupling. | |
| Formation of side products | Diketopiperazine formation: This is a common side reaction at the dipeptide stage, especially with proline in the sequence, but can also occur with other amino acids. | - Use 2-Cl-Trt resin, as its bulky linker can suppress this side reaction.[2] |
| Racemization: The activation of the carboxylic acid can lead to a loss of stereochemistry, particularly with certain coupling reagents and bases. | - Use a coupling additive like HOBt or Oxyma to suppress racemization.- Avoid excessive amounts of base (e.g., DIPEA). |
Quantitative Data Summary
The following table provides illustrative data on the expected coupling efficiency of this compound on different resins based on general principles of SPPS. This data is for comparative purposes and actual results may vary depending on specific experimental conditions.
| Resin | Typical Substitution Level (mmol/g) | Illustrative Coupling Efficiency (%) | Key Advantages | Potential Drawbacks |
| Wang Resin | 0.8 - 1.2 | 85 - 95% | - Good for peptide acids.- Cost-effective. | - More susceptible to aggregation with difficult sequences. |
| 2-Chlorotrityl Chloride Resin | 1.0 - 1.6 | 95 - 99% | - Sterically hindered linker minimizes aggregation.[2]- Suppresses diketopiperazine formation.[2]- Mild cleavage conditions. | - Higher cost. |
| ChemMatrix® Resin | 0.4 - 0.7 | > 98% | - PEG-based resin with excellent swelling in both polar and non-polar solvents.- Highly effective for aggregating sequences. | - Higher cost.- May require longer coupling times due to lower substitution. |
Experimental Protocols
Protocol 1: Coupling of this compound to Pre-loaded Thr(tBu)-Wang Resin
-
Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin (1 eq) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Loading of Fmoc-Thr(tBu)-OH onto 2-Chlorotrityl Chloride Resin and Subsequent Coupling of Fmoc-Gln(Trt)-OH
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin (1 eq) in DCM for 30 minutes.
-
First Amino Acid Loading:
-
Drain the DCM.
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (1.5 eq) in DCM.
-
Add DIPEA (3 eq) to the amino acid solution and add it to the resin.
-
Agitate for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection: Follow the deprotection steps as described in Protocol 1.
-
Second Amino Acid Coupling: Follow the activation and coupling steps for Fmoc-Gln(Trt)-OH as described in Protocol 1.
Visualizations
Caption: Standard workflow for a single coupling cycle in Fmoc SPPS.
Caption: Troubleshooting logic for low coupling efficiency.
References
optimizing flow rate in automated synthesis for difficult couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize flow rates for difficult couplings in automated peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "difficult couplings" in automated solid-phase peptide synthesis (SPPS)?
A: Difficult couplings are typically sequence-dependent and arise from several factors that hinder the reaction between the activated amino acid and the N-terminal amine of the growing peptide chain[1]. Key causes include:
-
Steric Hindrance: Bulky amino acid residues, such as arginine with its Pbf protecting group, can physically block access to the reaction site[2][3]. This is also common when coupling an amino acid to a residue with a large sidechain, like phenylalanine or tryptophan[3].
-
Peptide Aggregation: Hydrophobic sequences can cause the growing peptide chains on the resin to clump together, forming secondary structures like β-sheets[4][5][6]. This desolvates the peptide, making reactive sites inaccessible[7].
-
Secondary Structure Formation: Certain peptide sequences are prone to forming stable secondary structures on the resin, which can impede reagent access[4].
-
Problematic Residues: Specific amino acids can present unique challenges. For example, coupling after a proline residue can be difficult, and aspartic acid can lead to side reactions like aspartimide formation[3][8].
Q2: How does flow rate impact coupling efficiency in a continuous flow automated synthesizer?
A: In continuous flow solid-phase peptide synthesis (CF-SPPS), the flow rate is a critical parameter for ensuring high coupling efficiency. A continuous high flux of activated amino acid solution is forced across the resin bed. This enhances the reaction probability by increasing the local excess of reagents at the reaction sites and improves washing efficiency[7]. An optimized flow rate ensures that reagents are delivered effectively and by-products are continuously removed, which is crucial for driving the reaction to completion[5]. However, a flow rate that is too high may reduce the necessary residence time for the reaction to occur, while a rate that is too low may not be sufficient to overcome aggregation or deliver fresh reagents effectively.
Q3: Can in-line monitoring detect a difficult coupling in real-time?
A: Yes, modern automated flow synthesizers often incorporate in-line monitoring techniques that provide real-time feedback on coupling efficiency.
-
UV-Vis Monitoring: The most common method involves monitoring the UV absorbance of the Fmoc-protecting group as it is cleaved during the deprotection step[5][9]. The area under the UV curve for the released Fmoc group gives a semi-quantitative measure of the previous coupling's success[9]. A significantly smaller peak compared to previous cycles suggests an incomplete coupling[9][10]. Peak broadening can be an indicator of on-resin aggregation[11].
-
Variable Bed Flow Reactor (VBFR) Monitoring: Some systems can measure changes in the resin bed volume. Successful coupling and peptide elongation cause the resin to swell, increasing the reactor volume[9]. Conversely, a sudden reduction in volume can indicate peptide aggregation and desolvation, signaling a difficult coupling event[7][9].
Troubleshooting Guide: Low Yield and Purity
This guide addresses common issues related to difficult couplings and the role of flow rate optimization.
Issue 1: Low Coupling Efficiency for a Specific Amino Acid
-
Symptom: In-line UV monitoring shows a significantly reduced Fmoc deprotection signal after a specific coupling step. Mass spectrometry (MS) analysis of the crude product reveals a major deletion sequence.
-
Possible Cause: The coupling is incomplete due to steric hindrance or the beginning of peptide aggregation.
-
Troubleshooting Steps:
-
Initiate a Double Coupling Protocol: This is a primary strategy for difficult couplings[2]. Reprogram the synthesizer to repeat the coupling step for the problematic residue. This increases the reaction time and ensures more of the reactive sites are accessed. Double coupling is often recommended for arginine residues or the amino acid immediately following a proline[3].
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of molecular interaction and drive the reaction forward[3].
-
Optimize Flow Rate: For a continuous flow system, a modest increase in flow rate can improve the delivery of fresh reagents. However, for a batch system, ensure mixing/agitation is sufficient.
-
Increase Temperature: Raising the reaction temperature (e.g., to 75°C) can increase reaction kinetics, which is particularly beneficial for sterically challenging couplings[5].
-
Issue 2: Overall Low Yield and Purity for a Hydrophobic Sequence
-
Symptom: The crude peptide has low purity with multiple deletion sequences. The synthesis may have failed completely. During synthesis, you may observe pressure increases or a shrinking resin bed volume in a VBFR system[9].
-
Possible Cause: Severe on-resin peptide aggregation due to the hydrophobic nature of the sequence, preventing reagents from accessing the growing peptide chains[6].
-
Troubleshooting Steps:
-
Modify Flow and Wash Parameters: Increase the flow rate during washing steps to improve the removal of aggregated material and enhance resin solvation.
-
Change the Primary Solvent: Switch from the standard Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which can be more effective at solvating hydrophobic peptides and disrupting aggregation[6].
-
Incorporate Solubilizing Agents: Consider adding chaotropic salts or detergents to the reaction mixture to help prevent aggregation by disrupting hydrophobic interactions[4].
-
Use Microwave Assistance: If available, use a microwave-assisted synthesizer. Microwave energy can accelerate the synthesis and reduce aggregation by disrupting intermolecular interactions[4][12].
-
Employ Special Reagents: Use stronger, more efficient coupling reagents like HATU, HBTU, or COMU[13][14]. Incorporating pseudoproline dipeptides into the sequence can also disrupt the formation of secondary structures that lead to aggregation[4].
-
Data and Protocols
Table 1: General Flow Rate and Synthesis Parameters
| Parameter | Standard Value | Optimized Value (for Difficult Couplings) | Reference |
| Coupling Flow Rate | 0.5 - 1.0 mL/min | 0.7 - 1.5 mL/min (Adjust based on residence time) | [7] |
| Deprotection/Wash Flow Rate | 2.0 - 3.0 mL/min | 2.7 - 4.0 mL/min (to improve washing efficiency) | [7] |
| Reaction Temperature | Room Temperature | 50°C - 80°C | [2][5][7] |
| Amino Acid Equivalents | 3 - 5 eq. | 1.2 - 5 eq. (System dependent) | [5] |
| Coupling Time (Single) | 5 - 10 min | 20 min (Extended single coupling) | [2] |
Experimental Protocol: Standard Automated Coupling Cycle (Fmoc/tBu Chemistry)
This protocol outlines a single coupling cycle in an automated continuous flow synthesizer. Steps involving flow rate are highlighted.
-
Fmoc Deprotection:
-
Action: Flow a solution of 20% piperidine in DMF through the reactor containing the peptidyl resin.
-
Flow Rate: 2.7 mL/min[7].
-
Duration: 3-5 minutes.
-
Monitoring: Monitor the UV signal at 301 nm to observe the release of the Fmoc group.
-
-
Washing:
-
Action: Flow pure DMF through the reactor to wash away residual piperidine and the cleaved Fmoc group.
-
Flow Rate: 2.7 - 4.0 mL/min.
-
Duration: 5-7 wash cycles.
-
-
Amino Acid Coupling:
-
Action: Flow a pre-activated solution of the next Fmoc-protected amino acid (e.g., activated with HBTU/DIEA) through the reactor.
-
Flow Rate: 0.7 mL/min[7]. This slower rate ensures adequate residence time for the coupling reaction to occur.
-
Duration: 5-15 minutes, depending on the difficulty of the coupling.
-
-
Final Washing:
-
Action: Flow pure DMF through the reactor to remove excess reagents and by-products.
-
Flow Rate: 2.7 - 4.0 mL/min.
-
Duration: 5-7 wash cycles.
-
-
Loop: The cycle is repeated for the next amino acid in the sequence.
Visualizations
Caption: Troubleshooting workflow for difficult couplings.
Caption: Decision logic for adjusting flow rate.
Caption: Peptide aggregation blocking reagent access.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. vapourtec.com [vapourtec.com]
- 6. biotage.com [biotage.com]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. vapourtec.com [vapourtec.com]
- 10. occamdesign.com [occamdesign.com]
- 11. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. jpt.com [jpt.com]
Technical Support Center: Preventing N-Terminal Formylation
Welcome to the technical support center for troubleshooting and preventing N-terminal formylation during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal formylation and how do I detect it?
A: N-terminal formylation is an undesired modification where a formyl group (-CHO) is added to the free amine of the N-terminal amino acid of your peptide. This results in a mass increase of 28.01 Da. It is typically detected by mass spectrometry (MS) as a satellite peak corresponding to [M+28].
Q2: What is the primary cause of N-terminal formylation after Fmoc removal?
A: The most common source of the formyl group is the degradation of N,N-dimethylformamide (DMF), a widely used solvent in Fmoc-based SPPS.[1][2][3] Over time, especially when exposed to air and water, DMF can degrade into dimethylamine and formic acid.[1][2][3] This formic acid can then react with the free N-terminal amine of the peptide after the Fmoc protecting group is removed.
Q3: Can the piperidine used for Fmoc deprotection contribute to the problem?
A: While piperidine itself is not the formylating agent, its basic nature can facilitate the degradation of DMF, particularly in older or lower-quality DMF stocks. The standard 20% piperidine in DMF solution is the step in the synthesis cycle where the N-terminus is deprotected and most vulnerable to formylation.[4]
Q4: Are certain amino acids more susceptible to this side reaction?
A: Any peptide with a free N-terminal amine can be formylated. However, the efficiency of the formylation can be influenced by the steric hindrance of the N-terminal amino acid and the reaction conditions.
Q5: Is it possible to remove the formyl group from my peptide?
A: Deformylation is challenging without affecting other parts of the peptide. While some methods exist, they often involve harsh conditions that can lead to peptide degradation. Prevention is a far more effective strategy.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving N-terminal formylation issues.
| Symptom | Potential Cause | Recommended Action |
| Consistent observation of a [M+28] peak in the mass spectrum of the crude peptide. | Degradation of DMF solvent. | 1. Use fresh, high-purity (peptide synthesis grade) DMF for all steps. 2. Prepare the 20% piperidine/DMF solution fresh daily. 3. Consider sparging DMF with an inert gas like nitrogen or argon to remove dissolved oxygen and moisture.[1][3] |
| Formylation appears randomly or increases over time with the same bottle of DMF. | Progressive degradation of the DMF stock upon storage and handling. | 1. Purchase DMF in smaller bottles with septa to minimize exposure to air. 2. Store DMF under an inert atmosphere (e.g., nitrogen blanket). |
| Formylation persists even with fresh DMF. | Contamination in other reagents or inherent instability of the peptide sequence under standard conditions. | 1. Ensure all other reagents, including piperidine and amino acid solutions, are of high quality. 2. Minimize the time the peptide is exposed to the deprotection solution by using efficient washing cycles. 3. Consider using an alternative solvent system. |
Quantitative Comparison of Solvents
Recent regulations, particularly in the European Union, have restricted the use of DMF due to its reproductive toxicity, accelerating the search for greener and safer alternatives.[5][6] Several alternatives have shown promise in reducing side reactions like formylation.
| Solvent System | Key Advantages | Potential Disadvantages | Reference |
| N,N-Dimethylformamide (DMF) | Excellent solubilizing properties for reagents and resin swelling. | Prone to degradation, leading to formylation; classified as a reprotoxic substance. | [1][2][6] |
| N-Butylpyrrolidinone (NBP) | Good performance in SPPS, considered a "greener" alternative. | Higher cost and viscosity compared to DMF. | [5][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Eco-friendly solvent derived from renewable resources; can provide high crude purity. | Deprotection conditions can be highly sensitive to this solvent choice, may require optimization.[8] | [8][9] |
| Tetrahydrofuran (THF) / Acetonitrile (ACN) | Can yield higher purity products and reduce racemization compared to DMF. | May require optimization of coupling and deprotection times. | [10] |
| DMSO/EtOAc Mixtures | Binary mixture of less hazardous solvents; polarity can be adjusted. | May require optimization for different peptide sequences. | [5] |
Experimental Protocols
Protocol 1: Preparation of Fresh Deprotection Reagent
This protocol minimizes the presence of formic acid in the Fmoc deprotection step.
-
Reagents:
-
High-purity, peptide-synthesis grade DMF, preferably from a fresh, sealed bottle.
-
High-purity piperidine.
-
-
Procedure:
-
Immediately before the deprotection cycles for a synthesis run, prepare the deprotection solution.
-
In a clean, dry, graduated cylinder or volumetric flask, add 80 mL of high-purity DMF.
-
Add 20 mL of piperidine to the DMF.
-
Mix thoroughly.
-
Use the freshly prepared 20% piperidine/DMF solution for the Fmoc deprotection steps.
-
Discard any unused solution at the end of the day. Do not store and reuse.
-
Protocol 2: On-Resin Formylation for Control Peptide Generation
This protocol can be used to intentionally formylate a peptide on the resin, creating a positive control to confirm the identity of the [M+28] peak.
-
Reagents:
-
Peptidyl-resin with a free N-terminal amine.
-
Formic acid.
-
N,N'-Dicyclohexylcarbodiimide (DCC).
-
Diethyl ether, DMF, and Diisopropylethylamine (DIPEA).
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
-
Procedure:
-
Activation of Formic Acid: In a separate flask, mix formic acid and DCC in diethyl ether at 0°C for 4 hours. This forms the active formylating reagent.[11][12]
-
Filtration: Filter the solution to remove the dicyclohexylurea (DCU) byproduct.[11]
-
Concentration: Concentrate the filtrate by rotary evaporation.
-
On-Resin Formylation: Swell the peptidyl-resin in DMF. Add the concentrated formylating reagent and DIPEA to the resin.[11][12]
-
Reaction: Allow the reaction to proceed overnight at 4°C.[11][12]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage: Cleave the formylated peptide from the resin using a standard TFA cleavage cocktail.[11][12]
-
Workflow and Logic Diagrams
Below are diagrams illustrating the chemical pathway leading to formylation and a troubleshooting workflow.
References
- 1. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Fmoc-Dipeptide vs. Stepwise Coupling for Gln-Thr Sequences in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the assembly of specific amino acid sequences can present unique challenges, leading to decreased yield and purity of the final peptide. The Gln-Thr sequence is one such motif where the choice of coupling strategy—employing a pre-formed Fmoc-dipeptide versus a traditional stepwise approach—can significantly impact the synthetic outcome. This guide provides a detailed comparison of these two methodologies, supported by established principles of peptide chemistry, to aid researchers in making an informed decision for their synthesis needs.
Performance Comparison at a Glance
The use of the Fmoc-Gln(Trt)-Thr(tBu)-OH dipeptide is often favored for sequences prone to side reactions, offering a more efficient and cleaner synthesis. While direct quantitative comparative data for this specific dipeptide is not extensively published in peer-reviewed literature, the advantages are based on well-understood mechanisms in peptide chemistry.
| Performance Metric | This compound Dipeptide Coupling | Stepwise Coupling of Fmoc-Gln(Trt)-OH & Fmoc-Thr(tBu)-OH |
| Coupling Efficiency | Generally higher, as a single coupling step incorporates two residues. | Can be lower, especially for the second amino acid (Gln) due to potential aggregation. |
| Overall Yield | Expected to be higher due to fewer deprotection and coupling cycles. | Potentially lower due to cumulative losses over more synthetic steps. |
| Purity of Crude Peptide | Higher, with a significant reduction in sequence-specific side products. | Lower, with a higher probability of deletion sequences and side-reaction products. |
| Risk of Diketopiperazine (DKP) Formation | Minimized, as the susceptible dipeptide intermediate is bypassed.[1] | Higher, as the linear dipeptide attached to the resin is prone to cyclization.[2] |
| Risk of Gln Side-Chain Dehydration | Reduced, as the glutamine residue is incorporated in a single, efficient coupling step.[3] | Increased, due to prolonged exposure to activation reagents during the coupling of the subsequent amino acid. |
| Synthesis Time | Shorter, due to fewer overall synthetic cycles. | Longer, requiring separate deprotection and coupling steps for each amino acid. |
| Cost of Starting Materials | Higher cost for the pre-formed dipeptide. | Lower cost for individual protected amino acids. |
Experimental Protocols
The following are generalized protocols for incorporating the Gln-Thr motif into a peptide sequence using both the dipeptide and stepwise coupling methods on a rink amide resin. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis procedures.[2][4][5]
Method 1: this compound Dipeptide Coupling
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the residue preceding Thr is already coupled to the resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Dipeptide Coupling:
-
Dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the solution to pre-activate for 2-3 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary.
Method 2: Stepwise Coupling of Fmoc-Thr(tBu)-OH and Fmoc-Gln(Trt)-OH
This protocol outlines the sequential addition of Threonine followed by Glutamine.
Step A: Coupling of Fmoc-Thr(tBu)-OH
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Method 1.
-
Fmoc-Thr(tBu)-OH Coupling:
-
Dissolve Fmoc-Thr(tBu)-OH (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing and Confirmation: Follow steps 4 and 5 from Method 1.
Step B: Coupling of Fmoc-Gln(Trt)-OH
-
Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2 of Method 1 to deprotect the newly coupled Threonine residue.
-
Fmoc-Gln(Trt)-OH Coupling:
-
Dissolve Fmoc-Gln(Trt)-OH (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF. The use of Fmoc-Gln(Trt)-OH is recommended due to its good solubility.[6]
-
Add DIPEA (4.0 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing and Confirmation: Follow steps 4 and 5 from Method 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and chemical pathways involved in both the dipeptide and stepwise coupling methods.
Caption: Workflow comparison of dipeptide vs. stepwise coupling.
Caption: Chemical pathways of dipeptide vs. stepwise coupling.
Discussion of Key Considerations
Diketopiperazine (DKP) Formation
One of the most significant advantages of using a dipeptide is the circumvention of diketopiperazine (DKP) formation. In stepwise synthesis, after the coupling of the second amino acid (Threonine) and the deprotection of its Fmoc group, the resulting free N-terminal amine can nucleophilically attack the ester linkage of the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring—a diketopiperazine.[2] This side reaction is particularly prevalent with sequences containing Proline, but can also occur with other amino acids, especially on more reactive resins like Wang resin. By coupling the Gln-Thr unit as a pre-formed dipeptide, the susceptible dipeptidyl-resin intermediate is never formed, thus eliminating this side reaction pathway.[1]
Glutamine Side-Chain Dehydration
The side chain of Glutamine contains a primary amide that can undergo dehydration to a nitrile group during the activation step of the subsequent coupling reaction.[3] While the use of a trityl (Trt) protecting group on the Gln side chain significantly mitigates this, the risk is not entirely eliminated, especially with prolonged or repeated exposure to coupling reagents. In the stepwise approach, the Gln residue is exposed to the activation conditions for the next amino acid in the sequence. In contrast, when using a dipeptide, the Gln residue is incorporated in a single step, and its side chain is not subjected to further activation conditions, thereby reducing the likelihood of this side reaction.
Coupling Efficiency and Purity
"Difficult sequences," often those with hydrophobic residues or those prone to aggregation, can lead to incomplete coupling reactions.[7] While Gln-Thr is not typically classified as a highly difficult sequence in terms of aggregation, the efficiency of the stepwise coupling can still be a concern. Any incomplete coupling of Threonine or Glutamine will result in deletion sequences (e.g., a peptide missing Thr or Gln) which can be challenging to separate from the desired product during purification. The use of a dipeptide simplifies the synthesis by reducing the number of coupling and deprotection steps, which generally leads to a cleaner crude product with higher overall yield.[8]
Conclusion
For the synthesis of peptides containing the Gln-Thr sequence, the use of a pre-formed this compound dipeptide offers clear advantages over the traditional stepwise coupling approach. The primary benefits include the prevention of diketopiperazine formation and a reduced risk of glutamine side-chain dehydration. These factors contribute to a higher purity of the crude peptide, a greater overall yield, and a more efficient synthetic process. While the initial cost of the dipeptide is higher, the potential for improved synthetic outcomes and simplified purification may offset this expense, particularly for the synthesis of longer or more complex peptides. For researchers and drug development professionals, the dipeptide strategy represents a robust and reliable method for incorporating the challenging Gln-Thr motif.
References
- 1. chempep.com [chempep.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. digital.csic.es [digital.csic.es]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Navigating the Challenges of Difficult Peptide Sequences: A Comparative Guide to Alternatives for Fmoc-Gln(Trt)-Thr(tBu)-OH
Researchers in peptide synthesis and drug development often encounter "difficult sequences" that are prone to aggregation and incomplete reactions during solid-phase peptide synthesis (SPPS). The dipeptide sequence Gln-Thr is a known contributor to these challenges. This guide provides a comprehensive comparison of alternatives to the standard building block, Fmoc-Gln(Trt)-Thr(tBu)-OH, focusing on strategies that enhance synthesis efficiency, yield, and purity. We will delve into the use of pseudoproline dipeptides and other backbone protection methods, supported by experimental data and detailed protocols, to equip researchers with the knowledge to overcome these synthetic hurdles.
Difficult peptide sequences, particularly those rich in hydrophobic residues or capable of forming strong intermolecular hydrogen bonds, can lead to on-resin aggregation. This aggregation hinders the accessibility of the N-terminus of the growing peptide chain, resulting in incomplete coupling and deprotection steps, and ultimately, a lower yield and purity of the target peptide. The Gln-Thr motif, with its potential for hydrogen bonding via the glutamine side-chain amide and the threonine hydroxyl group, can exacerbate these issues.
The Gold Standard and Its Limitations: this compound
The conventional approach to incorporating the Gln-Thr sequence involves the use of the pre-formed dipeptide this compound. The trityl (Trt) protection on the glutamine side chain and the tert-butyl (tBu) protection on the threonine hydroxyl group are standard acid-labile protecting groups compatible with the widely used Fmoc/tBu SPPS strategy. While this dipeptide is effective for many sequences, its performance can be suboptimal when embedded within a larger, aggregation-prone peptide.
A Paradigm Shift: Pseudoproline Dipeptides as a Superior Alternative
A significant advancement in the synthesis of difficult peptides has been the introduction of pseudoproline dipeptides.[1][2] These building blocks are dipeptides where a serine or threonine residue is temporarily cyclized into an oxazolidine ring, creating a "proline-like" kink in the peptide backbone. This conformational constraint disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[3][4]
For the Gln-Thr sequence, the corresponding pseudoproline alternative is Fmoc-Gln(Trt)-Thr(ψMe,MePro)-OH . The "(ψMe,MePro)" notation indicates a dimethyl-substituted oxazolidine ring on the threonine residue.
Comparative Performance: Pseudoprolines vs. Standard Dipeptide
A comparative study by Sampson et al. (1999) investigated the effectiveness of pseudoproline dipeptides against other backbone protection strategies, such as the use of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, in the synthesis of difficult peptides. The study concluded that while both methods offered substantial improvements in the purity of crude peptides, the incorporation of pseudoprolines was superior. The primary reason cited was the slow and incomplete coupling of the amino acid immediately following an Hmb-protected residue.
-
Increased Crude Purity: Fewer deletion and truncation byproducts are formed due to more efficient coupling and deprotection steps.
-
Higher Yield: Reduced peptide aggregation leads to less loss of material during synthesis and purification.
-
Simplified Purification: A cleaner crude product profile makes the final purification by high-performance liquid chromatography (HPLC) more straightforward.[5]
| Feature | Standard this compound | Fmoc-Gln(Trt)-Thr(ψMe,MePro)-OH (Pseudoproline) |
| Mechanism | Standard linear dipeptide | Introduces a temporary "kink" in the peptide backbone |
| Effect on Aggregation | Does not actively prevent aggregation | Disrupts secondary structure formation, reducing aggregation |
| Expected Purity | Lower for difficult sequences | Higher for difficult sequences |
| Expected Yield | Lower for difficult sequences | Higher for difficult sequences |
| Cleavage | Standard TFA cleavage removes Trt and tBu groups | Standard TFA cleavage removes Trt, tBu, and opens the oxazolidine ring to regenerate threonine |
Other Backbone Protection Strategies
Besides pseudoprolines, other backbone protection strategies can be employed to mitigate aggregation. These methods involve the temporary modification of the amide backbone nitrogen.
-
2,4-Dimethoxybenzyl (Dmb) and 2-Hydroxy-4-methoxybenzyl (Hmb): These protecting groups are introduced on the nitrogen atom of an amino acid, typically glycine, to disrupt hydrogen bonding.[2][6] Dipeptides like Fmoc-Xaa-(Dmb)Gly-OH are commercially available. However, as noted by Sampson et al., coupling onto the subsequent residue can be sluggish.
Experimental Protocols
The following provides a general experimental protocol for the solid-phase synthesis of a difficult peptide, highlighting the key differences when using a standard dipeptide versus a pseudoproline dipeptide. As a representative example of a difficult sequence containing glutamine, we will consider the immunostimulatory fragment of human interleukin-1β (163-171), VQGEESNDK .[3]
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, or Fmoc-Gln(Trt)-Thr(ψMe,MePro)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
HPLC grade acetonitrile and water
Synthesis Workflow
Figure 1. Standard SPPS workflow for VQGEESNDK.
Step-by-Step Protocol
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH for the VQGEESNDK sequence) using HBTU/HOBt/DIPEA in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation (Standard Method):
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (Asp, Asn, Ser, Glu, Glu, Gly).
-
For the Gln residue, use Fmoc-Gln(Trt)-OH.
-
Couple Fmoc-Val-OH.
-
-
Chain Elongation (Pseudoproline Method):
-
Follow the same procedure as the standard method. When the sequence requires the Gln-Thr dipeptide, use Fmoc-Gln(Trt)-Thr(ψMe,MePro)-OH in a single coupling step. This will incorporate both residues at once.
-
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Logical Relationship of Synthesis Strategies
Figure 2. Strategies for synthesizing difficult sequences.
Biological Context: The Interleukin-1 Signaling Pathway
Peptides containing the Gln-Thr sequence can be found in various biologically active proteins, such as cytokines. For instance, the interleukin-1 (IL-1) family of cytokines are key mediators of inflammation. The synthesis of peptide fragments from these proteins is crucial for studying their structure-activity relationships and for developing potential therapeutics.
The IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a receptor complex. This complex then recruits intracellular adapter proteins, such as MyD88, which in turn activate a downstream signaling cascade involving IRAK kinases and TRAF6. Ultimately, this pathway leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-1 and interleukin-1 fragments as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Gln-Thr Peptide Sequences: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide analysis, the accurate determination of an amino acid sequence is paramount. This guide provides an objective comparison of two primary methodologies for the validation of a Glutamine-Threonine (Gln-Thr) dipeptide sequence: the classic Edman degradation and the modern mass spectrometry-based approaches.
The choice of sequencing method can significantly impact the reliability and efficiency of peptide validation. This is particularly true for peptides containing N-terminal glutamine, which presents a unique challenge for traditional sequencing techniques. This guide will delve into the experimental data, protocols, and inherent strengths and limitations of each method to inform your selection process.
At a Glance: Edman Degradation vs. Mass Spectrometry for Gln-Thr Sequencing
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Mass-to-charge ratio measurement of peptide and its fragments. |
| Primary Challenge with Gln-Thr | N-terminal Glutamine (Gln) can cyclize to pyroglutamate (pGlu), blocking the sequencing reaction. | Can readily analyze the modified pGlu-Thr sequence. |
| Sensitivity | Low picomole (pmol) range (e.g., 10-100 pmol).[1] | Femtomole (fmol) to attomole (amol) range.[2] |
| Throughput | Low; one sample at a time, with each cycle taking approximately an hour.[1][3] | High; suitable for analyzing multiple samples simultaneously.[3] |
| Sample Requirement | Requires a highly purified, single peptide sample.[4] | Can analyze complex mixtures.[4] |
| Data Interpretation | Direct identification of amino acids based on chromatography retention times. | Requires interpretation of fragmentation spectra, often aided by databases. |
| Confirmation of N-terminus | Provides direct, residue-by-residue confirmation of the N-terminal sequence.[4] | Can identify the N-terminal residue and modifications but may be less precise for absolute confirmation without standards.[4] |
The Challenge of N-Terminal Glutamine in Edman Degradation
Edman degradation, a long-established method for protein sequencing, involves the stepwise removal and identification of amino acids from the N-terminus of a peptide.[5] However, a significant limitation arises when the N-terminal residue is glutamine.[4] Under the chemical conditions of the Edman degradation, the N-terminal glutamine can undergo an intramolecular cyclization to form pyroglutamic acid (pGlu).[6] This modification blocks the N-terminal amino group, rendering the peptide resistant to further Edman degradation cycles.[4]
The rate of this non-enzymatic reaction is influenced by factors such as pH and temperature, with increased formation of pyroglutamate observed at both acidic and alkaline pH.[6][7] This poses a direct challenge to the validation of a Gln-Thr sequence, as a portion of the sample may become unsequenceable, leading to an underestimation of the peptide quantity or a complete failure to obtain a sequence.
Experimental Protocols
Edman Degradation Protocol
The Edman degradation process is a cyclical chemical reaction.
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation.
// Nodes Peptide [label="Gln-Thr Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Coupling with PITC\n(Alkaline conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTC_Peptide [label="PTC-Gln-Thr", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage with TFA\n(Acidic conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATZ_Gln [label="ATZ-Gln", fillcolor="#FBBC05", fontcolor="#202124"]; Shortened_Peptide [label="Thr Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Conversion [label="Conversion to PTH-Gln\n(Aqueous acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTH_Gln [label="PTH-Gln", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Identification_Gln [label="Identify Gln", fillcolor="#F1F3F4", fontcolor="#202124"]; Next_Cycle [label="Next Cycle on Thr", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Peptide -> Coupling; Coupling -> PTC_Peptide; PTC_Peptide -> Cleavage; Cleavage -> ATZ_Gln [label="Cycle 1"]; Cleavage -> Shortened_Peptide; ATZ_Gln -> Conversion; Conversion -> PTH_Gln; PTH_Gln -> HPLC; HPLC -> Identification_Gln; Shortened_Peptide -> Next_Cycle; } DOT Caption: Workflow of the Edman degradation process for a Gln-Thr peptide.
A critical side reaction can occur at the initial stage:
// Nodes Gln_Thr [label="N-terminal Gln-Thr", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n(Edman conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pGlu_Thr [label="pGlu-Thr\n(Blocked N-terminus)", fillcolor="#FBBC05", fontcolor="#202124"]; No_Reaction [label="No reaction with PITC", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gln_Thr -> Cyclization; Cyclization -> pGlu_Thr; pGlu_Thr -> No_Reaction; } DOT Caption: Formation of pyroglutamate from N-terminal glutamine, blocking Edman degradation.
Mass Spectrometry Protocol (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative for peptide sequencing.
-
Sample Preparation: The Gln-Thr dipeptide sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the dipeptide from any impurities.
-
Ionization: The eluted dipeptide is ionized, most commonly using electrospray ionization (ESI), to generate protonated molecular ions ([M+H]⁺).
-
MS1 Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact dipeptide, confirming its molecular weight.
-
Fragmentation (MS/MS): The dipeptide ions are isolated and fragmented, for example, by collision-induced dissociation (CID). This breaks the peptide bond, generating a series of fragment ions.
-
MS2 Analysis and Sequencing: The m/z of the fragment ions are measured. The mass difference between the fragment ions corresponds to the mass of the amino acid residues, allowing for the determination of the sequence. For Gln-Thr, the fragmentation will yield specific b- and y-ions that confirm the sequence.
// Nodes Sample [label="Gln-Thr Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="LC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray Ionization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [label="MS1: Detect [Gln-Thr+H]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolate [Gln-Thr+H]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; CID [label="MS/MS: Fragmentation (CID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragments [label="Fragment Ions\n(b- and y-ions)", fillcolor="#FBBC05", fontcolor="#202124"]; MS2 [label="MS2: Detect Fragment Ions", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="Sequence Determination", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> LC; LC -> ESI; ESI -> MS1; MS1 -> Isolation; Isolation -> CID; CID -> Fragments; Fragments -> MS2; MS2 -> Sequencing; } DOT Caption: Workflow for Gln-Thr peptide sequencing using LC-MS/MS.
Data Presentation: Comparative Analysis
| Parameter | Edman Degradation | Mass Spectrometry | Supporting Evidence |
| Success Rate for N-terminal Gln | Variable; can be significantly reduced due to pyroglutamate formation. | High; can sequence both the native and the pyroglutamate-modified peptide. | The formation of pyroglutamic acid from N-terminal glutamic acid residues is a well-documented phenomenon that blocks Edman degradation.[6][7] Mass spectrometry can analyze the modified peptide by identifying the corresponding mass shift. |
| Limit of Detection | ~10-100 picomoles | ~femtoto attomoles | Mass spectrometry offers significantly higher sensitivity than Edman degradation.[1][2] |
| Analysis Time per Sample | Hours (cyclical process) | Minutes | Edman degradation is a sequential process with each cycle taking a considerable amount of time, whereas LC-MS/MS analysis is much faster.[1][3] |
| Ability to Handle Mixtures | No; requires a pure sample. | Yes; can separate and analyze components of a mixture. | Edman degradation requires a single, pure peptide for unambiguous sequencing.[4] Mass spectrometry, coupled with liquid chromatography, excels at analyzing complex samples.[4] |
Conclusion and Recommendation
For the validation of a Gln-Thr peptide sequence, mass spectrometry is the superior method . Its ability to successfully sequence peptides with N-terminal glutamine, even in the presence of pyroglutamate formation, provides a significant advantage over Edman degradation. The higher sensitivity, faster analysis time, and tolerance for sample complexity further solidify its position as the more robust and reliable technique for this specific application.
While Edman degradation remains a valuable tool for N-terminal sequencing of well-behaved peptides and can provide unambiguous, direct sequence information, its inherent limitation with N-terminal glutamine makes it a less reliable choice for Gln-Thr validation. For researchers requiring absolute confirmation of the N-terminus of a Gln-containing peptide, a combination of both techniques could be employed, with mass spectrometry providing the primary sequence information and Edman degradation being used as a complementary method, keeping in mind its potential for failure due to pyroglutamate formation.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novor.cloud [novor.cloud]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Tandem Mass Spectrometry for Sequencing Peptides with Protected Residues
The precise sequencing of synthetic peptides, including those with protecting groups on amino acid side chains, is critical for quality control in peptide manufacturing and drug development. Tandem mass spectrometry (MS/MS) is a cornerstone technology for this purpose, offering detailed structural information through the fragmentation of peptide ions. However, the presence of protecting groups, which are often labile, presents a significant challenge for conventional MS/MS techniques.
This guide provides an objective comparison of common tandem mass spectrometry fragmentation methods for sequencing peptides with protected residues. We will delve into the mechanisms of each technique, present comparative data, and provide standardized experimental protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Fragmentation Methods
The choice of fragmentation method is paramount when analyzing peptides with protected residues. The ideal technique should induce cleavage along the peptide backbone to yield sequence-informative fragment ions, while simultaneously preserving the protecting groups on the side chains. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—operate on different principles, leading to distinct advantages and disadvantages.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "vibrational excitation" methods where peptide precursor ions are accelerated and collided with neutral gas molecules.[1] This collision converts kinetic energy into internal energy, causing the weakest bonds to break.
-
Mechanism: Fragmentation primarily occurs at the peptide amide bonds, producing b- and y-type fragment ions.[1] HCD, a beam-type CID method, generally provides higher fragmentation energy.
-
Advantages: CID is a robust, widely used method effective for small, low-charged peptides. It is proficient at generating b- and y-ion series which are readily interpreted.
-
Disadvantages: A major drawback of CID and HCD is their tendency to cleave labile post-translational modifications (PTMs) and protecting groups before the peptide backbone fragments.[2] This "neutral loss" phenomenon can prevent accurate localization or even identification of the protected residue. For instance, analyzing phosphopeptides with CID often results in a spectrum dominated by the loss of phosphoric acid, revealing little sequence information.[3]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves a gas-phase ion/ion reaction. Multiply protonated peptide cations react with radical anions, leading to electron transfer. This process induces cleavage of the N-Cα bond along the peptide backbone.
-
Mechanism: ETD generates primarily c- and z-type fragment ions. Unlike CID/HCD, the energy is not distributed throughout the ion, which helps in preserving labile modifications attached to amino acid side chains.
-
Advantages: ETD is the preferred method for analyzing peptides with labile PTMs, such as phosphorylation and glycosylation, and by extension, labile protecting groups.[2][4][5] It performs particularly well for peptides that are longer and carry a higher charge state (3+ or greater).[4][6]
-
Disadvantages: ETD is generally less effective for doubly charged peptides, which are common in bottom-up proteomics.[6] This is because the charge reduction process in a 2+ ion leaves only one charge available for the two resulting fragments, hindering their separation and detection.[6] Consequently, CID may identify significantly more peptides than ETD in a typical complex sample.[6]
Ultraviolet Photodissociation (UVPD)
UVPD is an alternative ion activation method that uses high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation.[7][8][9]
-
Mechanism: Photon absorption leads to electronic excitation and subsequent bond cleavage. UVPD can generate a wide variety of fragment ion types, including a-, b-, c-, x-, y-, and z-ions, providing rich sequence information.[9][10]
-
Advantages: UVPD has shown great promise in providing high sequence coverage while preserving labile modifications.[7] It is not dependent on a specific chromophore and is effective across different charge states.[8] This method can produce extensive backbone cleavage, in some cases achieving 100% sequence coverage.[8]
-
Disadvantages: The fragmentation efficiency of UVPD can be lower than other methods, sometimes resulting in a strong unfragmented precursor ion signal.[7] This can lead to fewer overall peptide identifications compared to HCD in complex samples.[7]
Quantitative Performance Comparison
The choice of fragmentation technique involves a trade-off between the number of identified peptides and the quality of fragmentation for modified peptides. The following table summarizes key performance metrics based on studies comparing these methods, primarily in the context of labile PTMs which serve as a proxy for protected residues.
| Metric | CID / HCD | ETD | UVPD | Notes |
| Primary Ion Types | b, y | c, z | a, b, c, x, y, z[9][10] | ETD and CID produce complementary ion series.[2] |
| Peptide Identification Rate | High (Identified 50% more peptides than ETD in one study[6]) | Lower (Slower scan rate can reduce total identifications) | Lower than HCD (due to lower fragmentation efficiency[7]) | Identification rates are highly dependent on sample complexity and charge state distribution. |
| Average Sequence Coverage | Good (~67% in one study[6]) | Excellent (~82% in the same study, a 22% increase over CID[6]) | Excellent (Can achieve very high or complete coverage[8]) | Combining CID and ETD can increase average sequence coverage to over 90%.[6] |
| Suitability for Labile Groups | Poor (Prone to neutral loss of modifications[2][3]) | Excellent (Preserves labile modifications[4][5]) | Very Good (Provides high sequence coverage while preserving modifications[7]) | ETD is considered the gold standard for labile PTMs and protected residues. |
| Precursor Charge State | Most effective for lower charge states (e.g., 2+). | Most effective for higher charge states (3+ and higher).[4][5] | Effective across a range of charge states.[8] | Decision tree methods can apply CID to 2+ ions and ETD to 3+ and higher ions.[4] |
Experimental Workflows and Protocols
A robust and reproducible workflow is essential for the successful analysis of peptides with protected residues. Below are a generalized protocol for sample preparation and recommended parameters for LC-MS/MS analysis.
Diagram of a General Bottom-Up Proteomics Workflow
Caption: General workflow for sequencing protected peptides.
Sample Preparation Protocol (Bottom-Up Approach)
This protocol outlines the steps for preparing a protein or peptide sample for MS analysis.[11][12]
-
Protein Solubilization and Denaturation: If starting with a protein, solubilize it in a buffer containing denaturants (e.g., urea or SDS) to unfold the protein and make it accessible to proteases.
-
Reduction and Alkylation: Reduce disulfide bonds using an agent like Dithiothreitol (DTT) and then alkylate the resulting free thiols with a reagent such as Iodoacetamide (IAA) to prevent them from reforming.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin. For synthetic peptides already at the desired length, this step is omitted.
-
Desalting and Concentration: Before injection into the mass spectrometer, it is crucial to remove salts and other contaminants that can interfere with ionization.[13] This is typically done using reversed-phase C18 columns or tips.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides typical parameters for LC-MS/MS analysis.
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.[14]
-
Column: A reversed-phase C18 analytical column (e.g., 2.1 mm ID, 50 mm length, 2.7 µm particle size).[14]
-
Solvents:
-
Gradient: A typical gradient might run from 2% to 40% Solvent B over 30-60 minutes at a flow rate of 0.3-0.5 mL/min, depending on peptide hydrophobicity.[14]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of multiple fragmentation techniques.
Mass Spectrometry Parameter Settings
The following table provides example starting parameters for different fragmentation methods. These should be optimized for the specific instrument and peptide of interest.
| Parameter | CID | ETD | HCD |
| Activation Type | Collision-Induced Dissociation | Electron Transfer Dissociation | Higher-Energy Collisional Dissociation |
| Collision Energy | Normalized Collision Energy (NCE) of 35%[5] | N/A | NCE of 28-32% |
| Activation Time | ~10-30 ms | ~100-250 ms, precursor-dependent[5] | ~10-30 ms |
| Isolation Window | 1-2 m/z[5] | 1-2 m/z[5] | 1-2 m/z |
| Detector | Ion Trap or Orbitrap | Ion Trap or Orbitrap | Orbitrap |
Logical Comparison of Fragmentation Mechanisms
The fundamental differences in how fragmentation is induced dictate the suitability of each method for robust versus labile peptides.
Caption: Deciding on a fragmentation technique.
Conclusion
The sequencing of peptides with protected residues requires careful consideration of the analytical method.
-
CID and HCD are powerful for general peptide sequencing but are often unsuitable for peptides with labile protecting groups due to the preferential loss of these modifications.
-
ETD is the superior choice for preserving labile groups, providing excellent sequence coverage for higher-charge-state peptides, though it may identify fewer peptides overall in a complex mixture.[4][6]
-
UVPD is an emerging and powerful technique that offers extensive fragmentation and high sequence coverage while maintaining labile modifications, making it a valuable alternative.[7]
For comprehensive characterization, researchers should consider using a hybrid approach, such as alternating CID/ETD scans.[2] This strategy leverages the strengths of each technique—using CID for robust identification of lower-charged peptides and ETD to gain deep sequence information and confidently localize protecting groups on higher-charged precursors. By matching the fragmentation method to the specific characteristics of the peptide and the analytical goals, researchers can achieve accurate and complete sequencing of peptides with protected residues.
References
- 1. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Targeted proteomic LC-MS/MS analysis [protocols.io]
Dipeptide vs. Monomer Coupling: A Comparative Guide to Peptide Purity
In the realm of solid-phase peptide synthesis (SPPS), the pursuit of higher purity and yield is a constant endeavor, particularly when assembling long or notoriously "difficult" sequences. The choice between traditional monomer coupling and the use of pre-formed dipeptide building blocks can significantly impact the final purity of the crude peptide. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their peptide synthesis strategies.
Executive Summary
The use of dipeptide building blocks, especially pseudoproline and Dmb-dipeptides, has been shown to be a powerful strategy to enhance the efficiency and purity of peptide synthesis. By disrupting on-resin aggregation, dipeptide coupling can lead to more complete acylation and deprotection steps, resulting in a cleaner crude product with fewer deletion sequences. While monomer coupling remains a robust method for many sequences, dipeptide coupling offers a distinct advantage for challenging peptides prone to forming stable secondary structures.
Data Presentation: Purity and Yield Comparison
The following table summarizes the comparative purity and yield of peptides synthesized using monomer versus dipeptide coupling methods. The data has been compiled from various studies to illustrate the potential improvements achieved with dipeptide building blocks.
| Peptide Sequence/Fragment | Synthesis Method | Reported Crude Purity (%) | Reported Yield | Citation |
| 20-mer biotinylated peptide | Monomer Coupling | 88 | 11 mg | [1] |
| 20-mer biotinylated peptide | Dipeptide (Pseudoproline) Coupling | 100 | 27 mg | [1] |
| Human Amylin (37 residues) | Monomer Coupling | Traces of desired product | Low | [2] |
| Human Amylin (37 residues) | Dipeptide (Pseudoproline) Coupling | High Purity | High Yield | [2] |
| RANTES (24-91) (68 residues) | Dipeptide (Pseudoproline) Coupling | Efficient Synthesis | - | [2] |
| "Difficult" Aggregated Sequences | Dipeptide (Pseudoproline) Coupling | 60-70 (readily purified to >95) | 10-fold increase in some cases | [1] |
Logical Workflow: Impact of Coupling Method on Peptide Purity
The choice of coupling strategy directly influences the efficiency of the solid-phase peptide synthesis cycle and, consequently, the purity of the final product. The following diagram illustrates the logical relationship between the coupling method and the resulting peptide purity.
Experimental Protocols
The following protocols outline the general steps for solid-phase peptide synthesis using both monomer and dipeptide coupling methods. These are intended as a guide and may require optimization based on the specific peptide sequence and synthesizer.
I. General Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the fundamental cycle of SPPS.
II. Comparative Experimental Setup
To perform a direct comparison, the target peptide should be synthesized in parallel using both methods.
A. Materials:
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (Pseudoproline dipeptides)
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system for purity analysis
B. Protocol for Monomer Coupling:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage: After the final coupling and deprotection, treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Analysis: Precipitate the crude peptide in cold ether, centrifuge, and analyze by HPLC.
C. Protocol for Dipeptide Coupling:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the monomer coupling protocol.
-
Dipeptide Activation: Dissolve the pseudoproline dipeptide (3 equivalents) and a coupling reagent (e.g., HATU, 3 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents).
-
Coupling: Add the activated dipeptide solution to the resin and allow it to react for 1-2 hours. Note that the subsequent coupling cycle will add the amino acid that is N-terminal to the dipeptide.
-
Washing: Wash the resin with DMF and DCM.
-
Continue Synthesis: Continue the synthesis using the monomer coupling protocol for the remaining amino acids.
-
Cleavage and Analysis: Follow steps 8-9 from the monomer coupling protocol. The pseudoproline oxazolidine ring is cleaved during the TFA treatment, regenerating the native serine or threonine residue.
Conclusion
The strategic incorporation of dipeptide building blocks, particularly pseudoproline dipeptides, offers a significant advantage in the synthesis of peptides prone to aggregation. By disrupting the formation of secondary structures on the resin, dipeptide coupling leads to more efficient reactions, resulting in higher crude purity and yield. While monomer coupling is a reliable method for a wide range of peptides, researchers and drug development professionals should consider the use of dipeptides as a primary strategy for overcoming the challenges associated with "difficult" sequences, ultimately leading to a more efficient and successful peptide synthesis campaign.
References
A Cost-Benefit Analysis of Utilizing Fmoc-Gln(Trt)-Thr(tBu)-OH in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical determinant of the final product's purity, yield, and the overall efficiency of the workflow. For researchers and drug development professionals, the choice between stepwise coupling of individual amino acids and the use of pre-formed dipeptide units represents a significant strategic decision. This guide provides a comprehensive cost-benefit analysis of using the protected dipeptide Fmoc-Gln(Trt)-Thr(tBu)-OH compared to the sequential addition of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH for the synthesis of peptide sequences containing the glutamine-threonine (Gln-Thr) motif.
Executive Summary
The use of this compound offers significant advantages in terms of process efficiency and final peptide purity by mitigating common side reactions associated with glutamine and threonine residues. While the initial procurement cost of the dipeptide is higher than its constituent amino acids, this is often offset by savings in reagents, solvent, and labor, coupled with a higher probability of a successful synthesis, particularly for complex or lengthy peptides. The primary benefit lies in the circumvention of a problematic coupling step and the reduction of potential side products, which simplifies purification and increases the overall yield of the target peptide.
Cost Analysis: Dipeptide vs. Stepwise Coupling
The direct cost of raw materials is a primary consideration in peptide synthesis. The following table provides an estimated cost comparison for the incorporation of a Gln-Thr sequence using the dipeptide versus the stepwise approach. Prices are based on publicly available data from various chemical suppliers and are subject to change.
| Reagent | Strategy | Quantity | Estimated Cost (USD) | Cost per Coupling (USD) |
| This compound | Dipeptide | 1 g | $150 - $250 | $150 - $250 |
| Fmoc-Gln(Trt)-OH | Stepwise | 5 g | $50 - $70 | $10 - $14 (per gram) |
| Fmoc-Thr(tBu)-OH | Stepwise | 10 g | $25 - $40 | $2.50 - $4 (per gram) |
| Total for Stepwise | Stepwise | - | - | ~$12.50 - $18 (per gram) |
Note: The cost per coupling for the stepwise approach is based on the amount of each amino acid typically used in a standard synthesis. The dipeptide cost is presented as a single unit as it replaces two individual coupling steps.
Performance and Benefit Comparison
Beyond the initial reagent cost, a thorough analysis must consider the impact on synthesis time, potential side reactions, and the purity of the final product.
| Feature | This compound (Dipeptide Strategy) | Stepwise Coupling Strategy |
| Synthesis Time | Reduced (one coupling cycle instead of two) | Longer (two full coupling and deprotection cycles) |
| Risk of Side Reactions | Lower | Higher |
| Diketopiperazine (DKP) Formation | Mitigated | Significant risk after coupling of the second amino acid (Thr) |
| Aspartimide Formation | Potential risk remains but is generally sequence-dependent | Potential risk remains, and an additional coupling cycle increases exposure to basic conditions that can promote this side reaction. |
| Dehydration of Gln side chain | Avoided during the critical Gln-Thr bond formation | Risk during the activation of Fmoc-Gln(Trt)-OH |
| Coupling Efficiency | Generally high, especially for difficult sequences | Can be low for sterically hindered or aggregation-prone sequences |
| Overall Yield | Potentially higher due to fewer steps and reduced side reactions | Potentially lower, especially if coupling is inefficient or side reactions are prevalent |
| Final Peptide Purity | Higher, with fewer deletion sequences and side products | Lower, often requiring more extensive purification |
| Solvent and Reagent Consumption | Lower | Higher |
| Process Complexity | Simpler | More complex, with more potential points of failure |
Experimental Data and Observations
While direct comparative studies detailing the yield and purity for this specific dipeptide are not abundant in peer-reviewed literature, the benefits can be inferred from established principles of solid-phase peptide synthesis. The use of the trityl (Trt) protecting group on the side chain of glutamine is known to prevent the dehydration of the amide group during activation, a common side reaction that leads to the formation of a nitrile impurity[1]. The tert-butyl (tBu) protection on threonine's hydroxyl group effectively prevents O-acylation during coupling[2].
The most significant advantage of the dipeptide approach is the mitigation of diketopiperazine (DKP) formation. DKP formation is a major side reaction that can occur after the coupling of the second amino acid in a sequence, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain[2][3]. By introducing the Gln-Thr unit as a single block, this risk is completely avoided at this particular step.
Experimental Protocols
Below are representative protocols for the incorporation of the Gln-Thr sequence using both the dipeptide and stepwise methods in manual Fmoc-SPPS.
Protocol 1: Dipeptide Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), isopropanol (IPA) (3x), and DMF (3x).
-
Dipeptide Coupling:
-
Pre-activate a solution of this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), IPA (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Stepwise Coupling of Fmoc-Thr(tBu)-OH followed by Fmoc-Gln(Trt)-OH
Cycle 1: Coupling of Fmoc-Thr(tBu)-OH
-
Resin Swelling & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
Fmoc-Thr(tBu)-OH Coupling:
-
Pre-activate a solution of Fmoc-Thr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
-
Washing: Follow step 5 from Protocol 1.
-
Confirmation of Coupling: Perform a Kaiser test.
Cycle 2: Coupling of Fmoc-Gln(Trt)-OH
-
Fmoc Deprotection: Treat the Thr-resin with 20% piperidine in DMF as in Protocol 1, step 2.
-
Washing: Follow step 3 from Protocol 1.
-
Fmoc-Gln(Trt)-OH Coupling:
-
Pre-activate a solution of Fmoc-Gln(Trt)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Follow step 5 from Protocol 1.
-
Confirmation of Coupling: Perform a Kaiser test.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the dipeptide versus the stepwise coupling strategies.
Caption: Dipeptide coupling workflow.
Caption: Stepwise coupling workflow.
Conclusion and Recommendation
The decision to use this compound should be based on a holistic assessment of the peptide synthesis project.
-
For short, non-complex peptides: The additional cost of the dipeptide may not be justified, and a carefully optimized stepwise approach can be successful.
-
For long or "difficult" sequences: The dipeptide is highly recommended. The increased likelihood of obtaining the desired product in higher purity and yield outweighs the initial higher cost of the reagent. The savings in purification time and resources can be substantial.
-
For GMP and large-scale synthesis: The use of dipeptides can lead to a more robust and reproducible manufacturing process, which is a critical consideration for therapeutic peptide production.
References
Confirming Complete Deprotection: A Comparative Guide to Analytical Techniques
In the synthesis of peptides, oligonucleotides, and complex small molecules, the removal of protecting groups is a critical final step. Incomplete deprotection can lead to impurities that are often difficult to remove and can compromise the biological activity and safety of the final product. Therefore, rigorous analytical confirmation of complete deprotection is essential. This guide provides a comparative overview of the most common analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
Several analytical methods are employed to monitor the progress and confirm the completion of deprotection reactions. The choice of technique depends on factors such as the nature of the analyte, the required sensitivity, the desired level of structural information, and the available instrumentation. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
| Technique | Principle | Information Provided | Throughput | Skill Level Required |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity, presence of starting material and intermediates.[1][2] | High | Intermediate |
| Mass Spec | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of partially deprotected species.[1][3] | High | High |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of removal of specific protecting groups.[4][5] | Low | High |
| TLC | Separation of components based on polarity on a solid support. | Qualitative assessment of reaction completion by comparing spots.[6][7][8] | Very High | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a synthesized compound and confirming deprotection. By comparing the chromatogram of the crude product to the starting material and expected product, one can effectively monitor the disappearance of protected species and the appearance of the final deprotected molecule.[9] Reverse-phase HPLC (RP-HPLC) is particularly powerful for separating molecules based on hydrophobicity, which often changes significantly upon the removal of protecting groups.[1]
Experimental Protocol: RP-HPLC for Deprotection Analysis
-
Sample Preparation :
-
Dissolve a small aliquot of the crude deprotection reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare reference standards of the starting (protected) material and, if available, the purified final product.
-
-
Instrumentation and Conditions :
-
Column : C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve good separation between the protected, partially deprotected, and fully deprotected species.[10]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength appropriate for the analyte (e.g., 214 nm for peptide bonds and 260 nm for oligonucleotides).[10][11]
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Analyze the chromatogram of the crude product. Complete deprotection is indicated by the absence of the peak corresponding to the starting material and the presence of a single major peak for the desired product.
-
The appearance of new peaks may indicate partially deprotected species or other side products.[2]
-
HPLC Workflow Diagram
Caption: General workflow for deprotection analysis using HPLC.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive and accurate technique for confirming the molecular weight of the final product.[12] It can readily distinguish between the protected, partially deprotected, and fully deprotected species based on their mass differences.[1] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for this purpose.[13] Often, MS is coupled with liquid chromatography (LC-MS) to provide separation and mass identification in a single run.[9]
Experimental Protocol: LC-MS for Deprotection Analysis
-
Sample Preparation :
-
Prepare the sample as described for HPLC analysis. The concentration may need to be adjusted depending on the sensitivity of the mass spectrometer.
-
-
Instrumentation and Conditions :
-
LC System : Use an LC system with conditions similar to those described for HPLC. The mobile phase may need to be adjusted to be compatible with the MS source (e.g., using formic acid instead of TFA).
-
Mass Spectrometer : An ESI or MALDI mass spectrometer.
-
Ionization Mode : Positive ion mode is common for peptides and many small molecules.
-
Mass Range : Set the mass analyzer to scan a range that includes the expected masses of the starting material, all intermediates, and the final product.
-
Data Acquisition : Acquire data over the entire LC run.
-
-
Data Analysis :
-
Extract the mass spectra from the chromatographic peaks.
-
Compare the observed molecular weights with the calculated theoretical masses for the starting material and the expected product.
-
A successful deprotection will show a peak with the mass of the desired product and the absence of peaks corresponding to any protected species.[3] Deconvolution of the raw data may be necessary to interpret the charge state envelope from ESI-MS.[13]
-
Mass Spectrometry Workflow Diagram
Caption: General workflow for deprotection analysis using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information and is a powerful tool for unequivocally confirming deprotection.[5][14] By analyzing the chemical shifts and disappearance of signals corresponding to the protons or carbons of the protecting group, one can directly observe its removal.[4] ¹H NMR is most commonly used due to its high sensitivity and speed.
Experimental Protocol: ¹H NMR for Deprotection Analysis
-
Sample Preparation :
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
If necessary, perform a simple work-up to remove reagents that might interfere with the spectrum.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
-
Instrumentation and Conditions :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment : A standard ¹H NMR experiment.
-
Parameters : Sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis :
-
Acquire the ¹H NMR spectrum of the crude product.
-
Compare this spectrum to the spectrum of the starting material.
-
Confirmation of complete deprotection is achieved when the characteristic signals of the protecting group (e.g., the tert-butyl singlet of a Boc group, or aromatic protons of a Fmoc group) are completely absent in the product spectrum.[8]
-
NMR Workflow Diagram
Caption: General workflow for deprotection analysis using NMR.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and simple qualitative technique for monitoring the progress of a reaction.[6][7] It separates compounds based on their polarity. Since protected and deprotected compounds often have significantly different polarities, TLC can effectively visualize the conversion.
Experimental Protocol: TLC for Deprotection Monitoring
-
Sample Preparation :
-
Spot a small amount of the reaction mixture directly onto the TLC plate baseline.
-
On the same plate, spot reference standards for the starting material and a co-spot (a mixture of the reaction sample and starting material).
-
-
Instrumentation and Conditions :
-
Plate : Silica gel TLC plate, often with a fluorescent indicator (F₂₅₄).
-
Mobile Phase (Eluent) : A solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation between the starting material and the product. The optimal eluent will result in an Rf value of ~0.3-0.5 for the product.
-
Development : Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to move up the plate.[15]
-
-
Data Analysis (Visualization) :
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.[16]
-
Stain the plate if the compounds are not UV-active (e.g., using potassium permanganate or ninhydrin stain).
-
A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the more polar (usually) deprotected product.[15][17]
-
TLC Workflow Diagram
Caption: General workflow for monitoring deprotection using TLC.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterization of altered conformations of protein pharmaceuticals using complementary mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 13. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Assessing the Impact of Dipeptide Insertion on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted insertion of dipeptides into a peptide sequence is a powerful strategy for modulating its structural and functional properties. This guide provides a comparative overview of how dipeptide insertions can alter peptide conformation, supported by experimental data and detailed protocols for assessing these changes.
Impact of Dipeptide Insertion on Secondary Structure
The insertion of a dipeptide can significantly influence the local and global secondary structure of a peptide, such as α-helices and β-sheets. The nature of the inserted dipeptide—its intrinsic helical or sheet-forming propensity, rigidity, and charge—dictates the resulting conformational changes.
A study on an amyloid-derived dipeptide, Fmoc-FF, demonstrated a charge-induced secondary structure transformation.[1] By altering the pH to deprotonate the C-terminus, the electrostatic repulsion between the newly introduced charges induced a transition from a β-sheet to an α-helical conformation.[1] This highlights how electrostatic interactions, modified by dipeptide properties, can drive significant structural reorganization.[1]
Similarly, research on peptide amphiphiles (PAs) showed that inserting a four-alanine "linker" dipeptide between a palmitic tail and a 16-mer peptide sequence caused a dramatic shift from a predominantly α-helical fold to a β-sheet structure.[2] This illustrates the profound effect that even a simple, repetitive dipeptide can have on the folding of an adjacent peptide sequence.[2]
Table 1: Comparative Effects of Dipeptide Insertion on Peptide Secondary Structure
| Original Peptide Sequence/Structure | Dipeptide Insertion | Resulting Secondary Structure | Key Findings | Reference |
| Fmoc-FF (Self-assembles into β-sheets) | Charge induction (pH change) | α-Helix | Electrostatic repulsion between C-terminal charges drives the β-sheet to α-helix transition. | [1] |
| C16p53 (p53-derived peptide with α-helical fold) | Four alanines (A4) between lipid tail and peptide | β-Sheet | The insertion of a flexible, hydrophobic linker fundamentally altered the peptide's folding pathway. | [2] |
| Heptapeptides with varied periodicity | Varied polar/non-polar dipeptide units | β-sheet, α-helix, or random coil | The sequence periodicity of inserted residues directly dictates the resulting secondary and supramolecular structure. | [3] |
Experimental Workflows and Methodologies
Assessing the structural impact of dipeptide insertion requires a combination of biophysical techniques. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this analysis.
Experimental Workflow for Structural Assessment
A typical workflow involves synthesizing the original and modified peptides, followed by structural characterization and functional assays.
Caption: Workflow for assessing dipeptide insertion impact.
Detailed Experimental Protocols
A. Circular Dichroism (CD) Spectroscopy Protocol for Secondary Structure Analysis
CD spectroscopy is a rapid, non-destructive method to determine the overall secondary structure content of peptides in solution.[4][5] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides.[6]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).[7] The buffer itself should not have a significant CD signal in the far-UV region.
-
Determine the precise peptide concentration, as this is critical for accurate molar ellipticity calculations. A concentration of 0.2-0.3 mg/mL is often optimal.[8]
-
Prepare a buffer-only blank sample for background correction.
-
-
Instrumentation and Setup:
-
Use a quartz cuvette with a short path length (typically 0.5 or 1.0 mm) for far-UV measurements (190-250 nm) to minimize solvent absorption.[6][7]
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs strongly below 200 nm.[8]
-
Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer-only blank.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190 to 250 nm).[8]
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Measurements are usually taken at a constant temperature, such as 20°C or 25°C.[7]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Molar Residual Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in mg/mL, and l is the path length in cm.
-
Analyze the resulting spectrum. Characteristic minima for α-helices are at ~208 and ~222 nm, while β-sheets show a minimum around 218 nm.[1] Random coils display a strong negative band near 198 nm.
-
Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution.[9][10]
-
Sample Preparation:
-
For detailed structural studies, peptides are often isotopically labeled with ¹³C and ¹⁵N.[9]
-
Dissolve the peptide to a concentration greater than 0.5 mM in a suitable buffer system, typically in 90% H₂O / 10% D₂O.[11][12] The D₂O provides the lock signal for the spectrometer.[12]
-
Adjust the pH to a value where amide proton exchange is minimized (often between 4 and 5).[11] The total salt concentration should be below 300 mM to avoid signal broadening.[12]
-
-
Data Acquisition:
-
A standard set of 2D NMR experiments is acquired, including:
-
For labeled peptides, 3D experiments like HNCO, HNCA, and CBCA(CO)NH are used for backbone resonance assignment.[9]
-
-
Resonance Assignment and Structure Calculation:
-
The first step is the sequence-specific assignment of all proton, carbon, and nitrogen resonances.[13]
-
Cross-peaks in the NOESY spectrum are identified and integrated to generate a list of inter-proton distance restraints.[11]
-
Dihedral angle restraints can be derived from scalar coupling constants.
-
These experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ simulated annealing protocols to generate an ensemble of 3D structures consistent with the data.[13]
-
-
Structure Validation:
-
The quality of the final ensemble of structures is assessed using validation software (e.g., PROCHECK-NMR) to check for stereochemical quality and agreement with the experimental restraints.
-
Logical Impact of Dipeptide Properties on Structure
The choice of dipeptide is critical. Its properties directly correlate with the likely structural outcome.
Caption: Correlation of dipeptide properties to structural impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. pnas.org [pnas.org]
A Comparative Guide to Protecting Group Strategies for Gln-Thr Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing the Gln-Thr sequence requires a robust protecting group strategy to prevent side reactions and ensure high purity and yield of the final product. This guide provides an objective comparison of protecting group strategies for the Gln-Thr moiety, supported by established chemical principles and outlining detailed experimental protocols for solid-phase peptide synthesis (SPPS).
Introduction to Protecting Groups in Gln-Thr Synthesis
In Fmoc-based solid-phase peptide synthesis, the choice of side-chain protecting groups for glutamine (Gln) and threonine (Thr) is critical. The primary challenges are preventing the dehydration of the Gln side-chain amide and avoiding O-acylation of the Thr side-chain hydroxyl group. The most widely accepted and effective strategy involves the use of the Trityl (Trt) group for Gln and the tert-Butyl (tBu) group for Thr.
Comparison of Protecting Group Strategies
The standard and highly recommended strategy for the Gln-Thr sequence is the use of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH. This combination offers an orthogonal protection scheme, ensuring selective deprotection and minimizing side reactions.
| Amino Acid | Protecting Group | Key Advantages | Potential Side Reactions Prevented | Deprotection Conditions |
| Glutamine (Gln) | Trityl (Trt) | Prevents side-chain dehydration.[1][2] Enhances solubility of the amino acid derivative.[2] | Pyroglutamate formation. | 95% Trifluoroacetic Acid (TFA) during final cleavage.[2][3] |
| Threonine (Thr) | tert-Butyl (tBu) | Provides robust protection against O-acylation.[4] Stable to the basic conditions of Fmoc deprotection.[4] | O-acylation of the hydroxyl group. | 95% Trifluoroacetic Acid (TFA) during final cleavage.[3][4] |
While alternative protecting groups exist for these amino acids, they are generally employed in more complex synthetic schemes, such as the synthesis of cyclic or branched peptides, and are not typically necessary for a linear Gln-Thr sequence. For routine synthesis, the Trt and tBu combination provides the most reliable results.
Experimental Workflow for Gln-Thr Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a Gln-Thr dipeptide using the recommended Fmoc/tBu strategy.
Caption: Workflow for Solid-Phase Synthesis of Gln-Thr.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of a Gln-Thr dipeptide on a solid support.
Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
Loading of the First Amino Acid (Fmoc-Thr(tBu)-OH)
-
Dissolve 3 equivalents of Fmoc-Thr(tBu)-OH, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIEA) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin with DMF (5 times).
Coupling of the Second Amino Acid (Fmoc-Gln(Trt)-OH)
-
Dissolve 3 equivalents of Fmoc-Gln(Trt)-OH, 3 equivalents of HBTU, and 6 equivalents of DIEA in DMF.
-
Add the solution to the deprotected Thr-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Final Fmoc Deprotection
-
Follow the Fmoc deprotection protocol as described in step 3.
Cleavage and Side-Chain Deprotection
-
Wash the deprotected Gln-Thr-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Conclusion
For the synthesis of the Gln-Thr dipeptide, the use of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH is the most effective and reliable strategy. This approach minimizes common side reactions, such as pyroglutamate formation from glutamine and O-acylation of threonine, leading to a higher yield and purity of the desired peptide. The provided protocols offer a standard and validated methodology for researchers engaged in peptide synthesis.
References
A Researcher's Guide to Evaluating Peptide Purity: RP-HPLC vs. Alternatives
An objective comparison of analytical techniques for the reliable purity assessment of synthetic peptides, crucial for reproducible research and therapeutic development.
In the realm of peptide research and drug development, establishing the purity of synthetic peptides is a critical quality attribute that directly impacts experimental outcomes, biological activity, and patient safety.[1] Even minor impurities can significantly alter a peptide's therapeutic function or lead to adverse immunological reactions.[1] This guide provides a comprehensive comparison of the most widely used analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with other common techniques for peptide purity assessment. Detailed experimental protocols and data presentation formats are provided to aid researchers in selecting the most appropriate method for their specific needs.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for assessing the purity of synthetic peptides due to its high resolution, sensitivity, and reproducibility.[2] The method separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide relative to its impurities.[3] A typical RP-HPLC analysis will reveal a main peak corresponding to the desired peptide, with smaller peaks representing impurities such as truncated sequences, deletion sequences, or products of side reactions from the synthesis process.[1]
Key Advantages of RP-HPLC:
-
High Separation Capacity: RP-HPLC can effectively separate peptides with very similar structures, often differing by only a single amino acid.[2][4]
-
High Sensitivity: Modern HPLC systems with UV detectors can detect peptides at very low concentrations, making it suitable for analyzing precious or limited samples.[2]
-
Quantitative Accuracy: The area of the chromatographic peak is directly proportional to the concentration of the peptide, allowing for accurate purity calculations.[1]
-
Reproducibility and Stability: Well-developed HPLC methods provide consistent and reliable results, which is crucial for quality control and batch-to-batch comparisons.[2]
Limitations to Consider:
-
Effectiveness for Large Peptides: The resolution of RP-HPLC can decrease for very large or highly hydrophobic peptides, potentially leading to incomplete separation.[2]
-
Co-elution: Impurities with similar hydrophobicity to the target peptide may co-elute, appearing as a single peak and leading to an overestimation of purity.
Alternative and Complementary Methods for Purity Evaluation
While RP-HPLC is the primary method for peptide purity analysis, other techniques can provide orthogonal information and are often used in conjunction to build a comprehensive purity profile.
-
Mass Spectrometry (MS): As a gold standard for peptide characterization, MS determines the molecular weight of the peptide and its impurities.[5] When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification of components in a peptide sample, confirming the identity of the main peak and characterizing impurities.[6]
-
Amino Acid Analysis (AAA): This technique determines the amino acid composition of a peptide by hydrolyzing it into its constituent amino acids and quantifying each one.[7] AAA is used to confirm the peptide's identity and can provide an accurate measure of peptide concentration.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of a peptide in solution.[5] While not a primary method for routine purity analysis, it is invaluable for confirming the structural integrity of the desired peptide.[9]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It offers a different separation mechanism than RP-HPLC and can be a useful orthogonal method for purity assessment, especially for charged peptides.[10]
Comparison of Peptide Purity Analysis Methods
| Feature | RP-HPLC | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Nuclear Magnetic Resonance (NMR) |
| Primary Measurement | Purity based on relative peak area | Molecular weight of components | Amino acid composition and quantity | 3D structure and conformation |
| Resolution | High | N/A (identifies mass) | N/A (bulk analysis) | N/A (structural analysis) |
| Sensitivity | High | Very High | Moderate | Low |
| Quantitative | Yes (relative) | Can be quantitative with standards | Yes (absolute) | Can be quantitative |
| Primary Application | Routine purity assessment and QC | Identity confirmation, impurity ID | Identity confirmation, concentration | Structural elucidation |
Recommended Peptide Purity Levels for Various Applications
The required purity of a peptide is dictated by its intended use. Higher purity levels are essential for applications where biological activity and safety are paramount.
| Purity Level | Recommended Applications |
| Crude (>70%) | Non-sensitive screening, antibody generation.[9][11] |
| >85% | Semi-quantitative enzyme-substrate studies, epitope mapping, polyclonal antibody production.[9][11] |
| >95% | In-vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies.[9][11] |
| >98% | Clinical trials, active pharmaceutical ingredients (APIs), crystallography.[1][11] |
Experimental Protocol: Peptide Purity Analysis by RP-HPLC
This protocol outlines a general procedure for the analytical RP-HPLC of peptides. Optimization of specific parameters may be required depending on the peptide's properties.
1. Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Dissolve the peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector is required.[13]
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.[3] Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.[3]
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C, depending on peptide stability.[1]
-
Detection Wavelength: 214 nm or 220 nm for the peptide backbone.[1][3] A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like Trp or Tyr.[1]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient is 5% to 60% Mobile Phase B over 20 minutes.[1] The gradient may need to be optimized to achieve the best separation for a specific peptide.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide using the following formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100[1]
Workflow for Peptide Purity Evaluation
The following diagram illustrates the typical workflow for assessing peptide purity, from initial synthesis to final characterization.
Caption: Workflow for peptide synthesis, purification, and purity analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. genscript.com [genscript.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocat.com [biocat.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. phmethods.net [phmethods.net]
Protecting Group Pitfalls: A Comparative Guide to Side Products from Trt and tBu Deprotection
In the realm of chemical synthesis, particularly in peptide and nucleotide manufacturing, the selection and subsequent removal of protecting groups are critical steps that significantly influence the purity and yield of the final product. The trityl (Trt) and tert-butyl (tBu) groups are two of the most ubiquitously employed protecting groups for hydroxyl, amino, and thiol functionalities due to their stability and orthogonal deprotection chemistries. However, their removal, typically under acidic conditions, can generate reactive cationic species that lead to the formation of undesired side products. This guide provides a comprehensive comparison of the potential side products arising from Trt and tBu deprotection, supported by experimental data and detailed analytical protocols to aid researchers in optimizing their synthetic strategies.
Unmasking the Side Reactions: Trityl vs. tert-Butyl
The deprotection of both Trt and tBu groups proceeds via the formation of a carbocation intermediate. The distinct nature of these carbocations—the bulky, resonance-stabilized trityl cation versus the smaller, highly reactive tert-butyl cation—dictates the profile of potential side products.
Trityl (Trt) Deprotection: The acid-catalyzed cleavage of a Trt group generates a relatively stable trityl cation. While scavengers are employed to trap this cation, its reactivity can still lead to the alkylation of nucleophilic residues within the target molecule, with tryptophan being particularly susceptible.[1][2] The bulky nature of the trityl cation generally directs its attack to less sterically hindered sites.
tert-Butyl (tBu) Deprotection: The removal of a tBu group yields a tert-butyl cation, a highly reactive and electrophilic species. This cation can be readily captured by nucleophiles, leading to side products such as S-tert-butylated cysteine in peptide synthesis.[3] A major pathway for the tert-butyl cation is the elimination of a proton to form isobutylene gas.[4] Additionally, under certain conditions, the tert-butyl cation can react with the trifluoroacetic acid (TFA) commonly used for deprotection to form t-butyl trifluoroacetate, which can itself act as an alkylating agent.[5]
Quantitative Comparison of Side Product Formation
The extent of side product formation is highly dependent on the deprotection conditions, including the acid strength, temperature, reaction time, and the choice and concentration of scavengers.
Side Products from Trt Deprotection
The primary concern during Trt deprotection is the alkylation of sensitive amino acid residues. Tryptophan is the most commonly affected, leading to the formation of various Trp-trityl adducts. The use of efficient scavengers is paramount to minimize these side reactions.
| Scavenger System | Target Peptide/Residue | Observed Side Product(s) | Yield of Side Product (%) | Analytical Method | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Tryptophan-containing peptides | Trp-alkylation products | Varies depending on sequence and conditions | HPLC, MS | [1][5] |
| TFA/Thioanisole/EDT | Tryptophan-containing peptides | Reduced Trp-alkylation | Data not consistently quantified | HPLC, MS | [6] |
| TFA/Phenol/Thioanisole | Tryptophan-containing peptides | Reduced Trp-alkylation | Data not consistently quantified | HPLC, MS | [7] |
Note: Quantitative data for direct comparison of scavenger efficacy in preventing Trp alkylation by the trityl cation is not consistently reported in the literature. The effectiveness of scavengers is often described qualitatively or in the context of overall peptide purity.
Side Products from tBu Deprotection
A significant side reaction in the deprotection of tBu-protected cysteine residues is S-tert-butylation. The choice of scavenger plays a crucial role in mitigating this side product.
| Scavenger System (in TFA) | Target Residue | Side Product | Yield of S-tButylation (%) | Analytical Method | Reference |
| 95% TFA/2.5% TIS/2.5% H₂O | Cysteine | S-tert-butyl Cysteine | 9.9 | HPLC | [3] |
| 85% TFA/2.5% TIS/7.5% H₂O/2.5% Thioanisole/2.5% DMS/1% DTT | Cysteine | S-tert-butyl Cysteine | 5.1 | HPLC | [3] |
| Two-stage: 70% TFA/5% TIS/5% H₂O/10% Thioanisole/10% DMS/1% DTT then 80% TFA | Cysteine | S-tert-butyl Cysteine | 3.9 | HPLC | [3] |
The other major side product from tBu deprotection is isobutylene gas. While its formation is often desired as it removes the reactive cation from the reaction mixture, its quantification can be important for reaction monitoring and process safety.
| Deprotection Condition | Substrate | Side Product | Method of Quantification | Reference |
| Methanesulfonic acid in various solvents | N-Boc-pyrrolidine | Isobutylene | On-line gas-phase mass spectroscopy | [4] |
| Acid-catalyzed dehydration | tert-Butanol | Isobutylene | Gas Chromatography (GC) | [8][9] |
Experimental Protocols
General Protocol for TFA-Mediated Deprotection of Trt and tBu Groups in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Following the final coupling step, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual reagents and solvents. Dry the resin under a stream of nitrogen.[1]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common cocktail for both Trt and tBu deprotection is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[10] For peptides containing sensitive residues, other scavengers like 1,2-ethanedithiol (EDT) or thioanisole can be added.[7]
-
Deprotection and Cleavage: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction vessel should be loosely capped to allow for the escape of any gaseous byproducts (e.g., isobutylene).[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the deprotected peptide. Precipitate the peptide by adding cold diethyl ether (10-fold excess).
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
HPLC Method for the Analysis of Tryptophan Alkylation
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is typically used.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. Tryptophan and its derivatives have a characteristic absorbance at 280 nm.[12]
-
-
Data Analysis: Compare the chromatogram of the crude peptide to that of a standard of the pure, unmodified peptide. The appearance of new, more hydrophobic peaks is indicative of tryptophan alkylation. The identity of these peaks can be confirmed by mass spectrometry.[2]
GC-MS Method for the Quantification of Isobutylene
-
Headspace Sampling: Place a known amount of the deprotection reaction mixture in a sealed headspace vial. Equilibrate the vial at a controlled temperature (e.g., 80°C) to allow isobutylene to partition into the gas phase.
-
GC-MS Conditions:
-
GC Column: A suitable column for volatile organic compounds (e.g., a PLOT column).[8][9]
-
Carrier Gas: Helium.
-
Injection: Inject a known volume of the headspace gas into the GC-MS system.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the components.
-
MS Detection: Use electron ionization (EI) and monitor for the characteristic mass-to-charge ratio (m/z) of isobutylene (m/z = 56) and its fragments.
-
-
Quantification: Create a calibration curve using known standards of isobutylene to quantify the amount produced in the deprotection reaction.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways leading to the formation of side products during Trt and tBu deprotection.
Caption: Trt deprotection pathway and side reaction.
Caption: tBu deprotection pathway and side reactions.
Conclusion
The choice between Trt and tBu protecting groups involves a careful consideration of the stability of the target molecule and the potential for side product formation during deprotection. While both are susceptible to acid-catalyzed removal, the nature of the resulting carbocation dictates the predominant side reactions. Trityl groups pose a risk of alkylating electron-rich residues like tryptophan, necessitating the use of effective scavengers. Deprotection of tBu groups can lead to the formation of isobutylene and S-alkylation of cysteine. By understanding these potential side reactions and employing the appropriate analytical techniques for their detection and quantification, researchers can refine their deprotection strategies to maximize the yield and purity of their final products. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals in navigating the challenges associated with the use of these common protecting groups.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. hzdr.de [hzdr.de]
- 9. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process [agris.fao.org]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Navigating "Difficult" Peptide Sequences: A Comparative Guide to Synthesizing Gln-Thr Motifs
For researchers, scientists, and drug development professionals, the synthesis of peptides containing glutamine (Gln) and threonine (Thr) residues often presents a significant challenge due to the propensity of these sequences to aggregate. This guide provides a comparative analysis of two primary strategies for synthesizing Gln-Thr containing peptides using Fmoc chemistry: the standard sequential coupling of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH, and the use of pseudoproline dipeptides as a superior alternative for mitigating aggregation and improving synthesis outcomes.
The inherent nature of amino acids like glutamine and threonine to form intra-chain hydrogen bonds can lead to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This aggregation can hinder coupling and deprotection steps, resulting in lower yields and purity of the final peptide. The use of trityl (Trt) protection for the side chain of glutamine and tert-butyl (tBu) for threonine are standard practices in Fmoc solid-phase peptide synthesis (SPPS) to prevent side reactions, but they do not always overcome the challenge of aggregation.
The Standard Approach: Sequential Coupling
The conventional method involves the sequential coupling of individual Fmoc-protected amino acids. In the context of a Gln-Thr motif, this would involve the coupling of Fmoc-Thr(tBu)-OH followed by the coupling of Fmoc-Gln(Trt)-OH. While straightforward, this approach is often plagued by the aforementioned aggregation issues, particularly in longer or more complex peptides.
An Advanced Alternative: Pseudoproline Dipeptides
Pseudoproline dipeptides are specialized building blocks designed to temporarily introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][2] These dipeptides are formed by the reversible protection of a serine or threonine residue as an oxazolidine. For a Gln-Thr sequence, a pseudoproline dipeptide such as Fmoc-Gln(Trt)-Thr(ψMe,Mepro)-OH would be utilized. This dipeptide is incorporated as a single unit during SPPS, and the native threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.
Performance Comparison: Sequential Coupling vs. Pseudoproline Dipeptides
In a comparative synthesis of the peptide sequence H-Val-Thr-Arg-Tyr-Leu-Ser-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH, the standard synthesis without a pseudoproline resulted in a complex mixture of truncated peptides, with the desired product being a minor component. In contrast, the substitution of the Phe-Ser sequence with a pseudoproline dipeptide led to a significant increase in the yield and purity of the target peptide. While this example does not involve a Gln-Thr pair directly, it highlights the power of the pseudoproline strategy in overcoming aggregation in sequences containing problematic residues like Gln and Ser/Thr.
Table 1: Comparison of Synthesis Strategies for a "Difficult" Peptide Sequence
| Synthesis Strategy | Key Observations | Crude Product Purity (Qualitative) |
| Standard Sequential Coupling | Complex mixture of truncated peptides. Problems observed after the introduction of a Leu residue preceding a Gln. | Very Poor |
| Pseudoproline Dipeptide Substitution | Dramatic increase in synthetic efficiency. The desired product was the major component. | Excellent |
Experimental Protocols
Protocol 1: Standard Sequential Coupling of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a Gln-Thr sequence on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
2. First Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x), isopropanol (3 x), and DMF (5 x).
-
Dissolve Fmoc-Thr(tBu)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5 x).
3. Second Amino Acid Coupling (Fmoc-Gln(Trt)-OH):
-
Deprotect the resin-bound threonine by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin as described in step 2.
-
Dissolve Fmoc-Gln(Trt)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5 x).
4. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (5 x).
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: Synthesis Using a Pseudoproline Dipeptide
This protocol outlines the incorporation of a pseudoproline dipeptide, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH, where Xaa is the preceding amino acid.
1. Resin Swelling and Deprotection:
-
Swell the resin and perform the initial Fmoc deprotection as described in Protocol 1.
2. Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide (2 eq), HATU (1.9 eq), and HOAt (2 eq) in DMF. Add DIPEA (4 eq) and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and shake for 4 hours.
-
Wash the resin with DMF (5 x).
3. Subsequent Couplings:
-
Proceed with the coupling of the next amino acid as per standard Fmoc-SPPS protocols.
4. Cleavage and Deprotection:
-
Cleavage is performed using the same cocktail as in Protocol 1. The pseudoproline oxazolidine ring is cleaved by TFA, regenerating the native threonine residue.
Visualizing the Workflow
Caption: A comparison of experimental workflows for sequential coupling versus the pseudoproline strategy.
Signaling Pathway of Aggregation Disruption
The mechanism by which pseudoproline dipeptides prevent aggregation is rooted in conformational disruption. The induced kink in the peptide backbone hinders the formation of the intermolecular β-sheet structures that are the primary cause of aggregation.
Caption: Mechanism of aggregation and its disruption by pseudoproline dipeptides.
Conclusion
While the sequential coupling of Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH remains a viable option for the synthesis of short or less complex peptides, the incorporation of a pseudoproline dipeptide is a demonstrably superior strategy for overcoming the aggregation challenges associated with Gln-Thr containing sequences. The use of pseudoprolines leads to higher purity and yield of the crude peptide, ultimately simplifying purification and improving the overall success rate of synthesizing these "difficult" sequences. For researchers working with aggregation-prone peptides, the adoption of the pseudoproline strategy is highly recommended.
References
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Gln(Trt)-Thr(tBu)-OH: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Gln(Trt)-Thr(tBu)-OH are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this protected dipeptide, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is a non-hazardous substance in its solid form, though it is crucial to prevent its release into the environment. Safety Data Sheets (SDS) for this and similar compounds consistently advise disposal through an approved waste disposal facility and caution against allowing the material to enter drains or waterways.[1] For instance, the SDS for a related compound, Fmoc-L-Thr(tBu)-OH, highlights its toxicity to aquatic life with long-lasting effects, underscoring the importance of contained disposal.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal or any other procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Handle with gloves, inspecting them prior to use. Employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust formation is significant, use a NIOSH-approved respirator. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol for Solid this compound
This protocol outlines the procedure for the disposal of the unused, solid dipeptide.
1. Container Preparation:
-
Select a suitable, clearly labeled, and sealable container for chemical waste. High-density polyethylene (HDPE) or polypropylene containers are appropriate choices due to their broad chemical resistance.
-
The label should clearly read "Chemical Waste" and specify the contents: "this compound".
2. Material Transfer:
-
In a well-ventilated area, such as a fume hood, carefully sweep up the solid this compound.
-
Use a chemically resistant scoop or spatula for the transfer.
-
Take measures to avoid the formation of dust during this process.[1]
3. Sealing and Storage:
-
Securely seal the waste container to prevent any leakage or spillage.
-
Store the sealed container in a designated, secure area for chemical waste, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its proper handling and final disposal.
Disposal of Waste from Peptide Synthesis Involving this compound
Waste generated from solid-phase peptide synthesis (SPPS) containing this dipeptide will be a mixture of solvents, reagents, and byproducts from the cleavage of protecting groups.
-
Protecting Group Cleavage: The trityl (Trt) and tert-butyl (tBu) protecting groups are typically removed using strong acids, such as trifluoroacetic acid (TFA). This process generates reactive carbocations. The cleavage of the Trt group, in particular, can result in a distinct yellow color due to the formation of the trityl cation.
-
Waste Segregation: All waste streams from peptide synthesis, including used solvents (e.g., DMF, DCM), cleavage cocktails (containing TFA), and wash solutions, should be collected in separate, appropriately labeled hazardous waste containers.
-
Neutralization: Due to the acidic nature of the cleavage cocktails, it may be necessary to neutralize the waste before disposal. This should be done in accordance with your institution's specific hazardous waste management protocols.
-
Disposal: As with the solid material, all liquid hazardous waste from the synthesis process must be disposed of through an approved hazardous waste management company.
Below is a logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
